Product packaging for SR-18292(Cat. No.:)

SR-18292

Cat. No.: B610970
M. Wt: 366.5 g/mol
InChI Key: BNRANURXPKRRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SR 18292 is an inhibitor of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a coactivator of transcription factors for genes involved in gluconeogenesis. SR 18292 (20 µM) increases acetylation of PGC-1α and, subsequently, decreases mRNA expression of phosphoenolpyruvate carboxykinase 1 (PEPCK1/Pck1) and the glucose-6-phosphatase catalytic subunit (G6Pc) in primary hepatocytes following stimulation with glucagon. In a dietary model of type II diabetes mellitus in mice, SR 18292 (45 mg/kg, i.p., for four days) reduces fasting blood glucose levels and the expression of liver Pck1. It also enhances glucose tolerance and insulin sensitivity in two mouse models of obesity.>SR-18292 is a PGC-1α inhibitor. This compound reduces blood glucose, strongly increases hepatic insulin sensitivity, and improves glucose homeostasis in dietary and genetic mouse models of T2D.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O2 B610970 SR-18292

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRANURXPKRRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SR-18292

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-18292 is a novel small molecule with a context-dependent mechanism of action centered on the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α). In the setting of metabolic diseases such as type 2 diabetes, this compound functions as an inhibitor of PGC-1α's gluconeogenic activity. It achieves this by increasing the acetylation of PGC-1α, which suppresses the expression of genes involved in hepatic glucose production. Conversely, in the context of sickle cell disease, this compound acts as a PGC-1α agonist, upregulating its expression and leading to an increase in the production of fetal hemoglobin. This technical guide synthesizes the current understanding of this compound's multifaceted mechanism of action, detailing the signaling pathways, providing summaries of quantitative data, and outlining the key experimental protocols used in its characterization.

Core Mechanism of Action: A Dual Role

The primary molecular target of this compound is PGC-1α, a master regulator of cellular metabolism. However, the effect of this compound on PGC-1α is tissue- and disease-specific, leading to two distinct therapeutic applications.

Inhibition of PGC-1α Gluconeogenic Activity in Metabolic Disease

In hepatocytes, this compound acts as a suppressor of hepatic glucose production (HGP). This is achieved not by direct enzymatic inhibition, but by modulating the post-translational modification of PGC-1α. Specifically, this compound increases the acetylation of PGC-1α[1][2][3][4]. This is accomplished by enhancing the interaction between PGC-1α and the acetyltransferase GCN5 (General control of amino acid synthesis 5)[2][3][5].

The increased acetylation of PGC-1α leads to a reduction in its co-activation of the transcription factor HNF4α (Hepatocyte nuclear factor 4α)[2][3][5]. This, in turn, decreases the transcription of key gluconeogenic genes, primarily Pck1 (encoding phosphoenolpyruvate carboxykinase 1, PEPCK1) and G6pc (encoding glucose-6-phosphatase)[2].

A more recent discovery has elucidated a downstream effect of this acetylation cascade. This compound has been shown to increase the acetylation of PCK1 itself. This post-translational modification reverses the enzyme's normal gluconeogenic function, causing it to favor the conversion of phosphoenolpyruvate to oxaloacetate, thereby increasing lactate and glucose oxidation and further suppressing gluconeogenesis[6].

Agonism of PGC-1α in Sickle Cell Disease

In contrast to its role in metabolic disease, this compound has been identified as a PGC-1α agonist in the context of sickle cell disease[1][7]. In human erythroid progenitor cells, this compound treatment leads to an upregulation of PGC-1α mRNA and protein levels[8][9][10]. This increase in PGC-1α expression subsequently induces the synthesis of fetal hemoglobin (HbF)[1][7][8][9][10]. The proposed mechanism involves the modulation of known HbF repressors, such as BCL11A and ZBTB7A, whose expression is decreased upon this compound treatment[9]. Increased levels of HbF are known to ameliorate the severity of sickle cell disease by inhibiting the polymerization of sickle hemoglobin.

Quantitative Data

While specific IC50 or Ki values for this compound have not been reported in the reviewed literature, the following tables summarize the concentrations and dosages used in key in vitro and in vivo studies, along with the observed effects.

Table 1: In Vitro Studies
Cell Type/SystemConcentration(s)Incubation TimeKey Finding(s)Reference(s)
Primary HepatocytesNot specifiedNot specifiedSuppression of gluconeogenic gene expression and glucose production.[2][3]
U-2 OS cells10 µM18 hoursIncreased interaction between PGC-1α and GCN5.[2][5]
Jurkat cells20 µMNot specifiedDecreased expression of autophagy-associated proteins.[3][4]
Human CD34+ cells1.0 - 7.5 µM11 daysIncreased PGC-1α and γ-globin mRNA and protein levels.[8]
Table 2: In Vivo Studies
Animal ModelDosageAdministrationDurationKey Finding(s)Reference(s)
High-fat diet-fed mice45 mg/kgIntraperitoneal4 daysReduced fasting blood glucose, increased hepatic insulin sensitivity.[3][4]
Sickle cell disease miceNot specifiedIntraperitoneal4 weeksIncreased fetal hemoglobin-high cell population.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

SR18292_Inhibitory_Pathway SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Enhances interaction with PGC-1α PCK1 PCK1 SR18292->PCK1 Promotes Acetylation PGC1a PGC-1α GCN5->PGC1a Increases Acetylation HNF4a HNF4α (Transcription Factor) PGC1a->HNF4a Reduces Co-activation Gluconeogenic_Genes Gluconeogenic Genes (Pck1, G6pc) HNF4a->Gluconeogenic_Genes Activates Transcription HGP Hepatic Glucose Production Gluconeogenic_Genes->HGP Leads to Acetylated_PCK1 Acetylated PCK1 (Reverse Reaction) Lactate_Oxidation Increased Lactate & Glucose Oxidation Acetylated_PCK1->Lactate_Oxidation Leads to Lactate_Oxidation->HGP Suppresses SR18292_Agonist_Pathway SR18292 This compound PGC1a_Expression PGC-1α Gene Expression SR18292->PGC1a_Expression Upregulates PGC1a_Protein PGC-1α Protein PGC1a_Expression->PGC1a_Protein HbF_Repressors HbF Repressors (e.g., BCL11A, ZBTB7A) PGC1a_Protein->HbF_Repressors Downregulates gamma_globin γ-globin Gene Expression PGC1a_Protein->gamma_globin Induces HbF_Repressors->gamma_globin Represses HbF Fetal Hemoglobin (HbF) Production gamma_globin->HbF Co_IP_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation cluster_2 Analysis Cells Treat cells with This compound or vehicle Lysis Lyse cells to release proteins Cells->Lysis Incubate_Ab Incubate lysate with anti-PGC-1α antibody Lysis->Incubate_Ab Add_Beads Add Protein A/G beads to capture antibody-protein complexes Incubate_Ab->Add_Beads Wash Wash beads to remove non-specific binding Add_Beads->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot with anti-GCN5 and anti-PGC-1α SDS_PAGE->Western_Blot ChIP_Workflow cluster_0 Cell Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Crosslink Crosslink proteins to DNA with formaldehyde Lyse_Sonication Lyse cells and shear chromatin by sonication Crosslink->Lyse_Sonication IP Immunoprecipitate with anti-HNF4α antibody Lyse_Sonication->IP Reverse_Crosslink Reverse crosslinks and purify DNA IP->Reverse_Crosslink qPCR qPCR analysis of Pck1 and G6pc promoters Reverse_Crosslink->qPCR

References

The Function of SR-18292: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

SR-18292 is a small molecule inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of energy metabolism.[1] This guide provides a detailed overview of the molecular mechanisms, key experimental findings, and potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Regulation of PGC-1α Activity

This compound exerts its primary function by modulating the post-translational modification of PGC-1α. Specifically, it increases the acetylation of PGC-1α, a chemical modification known to inhibit its activity.[1][2] This targeted action leads to the suppression of gluconeogenic gene expression and a subsequent reduction in glucose production in liver cells.[1][2]

The mechanism by which this compound promotes PGC-1α acetylation involves enhancing the interaction between PGC-1α and the acetyltransferase GCN5.[1][2] This increased association facilitates the transfer of acetyl groups to PGC-1α. Concurrently, this compound reduces the co-activation of the nuclear hormone receptor HNF4α by PGC-1α, further dampening the expression of genes involved in gluconeogenesis.[1][2]

A recent study has expanded on this mechanism, revealing that this compound also increases the acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1).[3] This modification reverses the typical gluconeogenic function of PCK1, instead promoting the conversion of phosphoenolpyruvate to oxaloacetate, which then enters the TCA cycle.[3] This shift ultimately enhances the oxidation of lactate and glucose, contributing to the compound's anti-diabetic effects.[3]

Key Applications and Research Findings

Anti-Diabetic Effects

This compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes. By inhibiting hepatic glucose production, it effectively lowers blood glucose levels.[2] In vivo studies in diabetic mouse models have shown that this compound reduces fasting blood glucose, improves hepatic insulin sensitivity, and enhances overall glucose homeostasis.[1][2]

Anti-Cancer Activity

Research has indicated that this compound possesses anti-tumor properties, particularly in the context of multiple myeloma.[4] The compound was found to impair the proliferation and survival of multiple myeloma cells by disrupting oxidative phosphorylation (OXPHOS), leading to energy depletion and oxidative damage.[4] In animal models, this compound effectively inhibited tumor growth at well-tolerated doses.[4]

Treatment of Sickle Cell Disease

This compound has been shown to induce the expression of fetal hemoglobin (HbF).[5] This is a significant finding for the treatment of sickle cell disease, as increased levels of HbF can prevent the sickling of red blood cells and alleviate disease-related complications.[5] Studies in cellular and animal models of sickle cell disease have demonstrated the potential of this compound to serve as a novel therapeutic strategy.[5]

Research Tool for Mitochondrial Function and Calcium Homeostasis

As a specific inhibitor of PGC-1α, this compound is a valuable tool for investigating the diverse biological roles of this coactivator. It has been utilized in studies to explore the involvement of PGC-1α in regulating intracellular calcium levels and mitochondrial function.[6]

Quantitative Data Summary

ParameterValueContextSource
In Vitro Concentration 10 μMTreatment of U-2 OS cells to assess GCN5 HAT activity.[7]
In Vitro Concentration 20 μMTreatment of primary hepatocytes to measure gene expression and glucose production.[2]
In Vivo Dosage 45 mg/kgIntraperitoneal injection in high-fat diet-fed mice.[1]

Experimental Protocols

Determination of GCN5 HAT Activity
  • Cell Line: U-2 OS cells overexpressing Ad-GCN5.

  • Treatment: Cells are treated with 10 μM this compound for 18 hours.[7]

  • Lysis: Cells are lysed in a buffer containing 20 mM HEPES-KOH (pH 7.9), 125 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% IGEPAL (v/v), 10% glycerol (v/v), 5 mM NaF, 5 mM β-glycerophosphate, 5 mM sodium butyrate, 10 mM nicotinamide, and protease inhibitors.[7]

  • Immunoprecipitation: FLAG-GCN5 is immunoprecipitated from the cell lysate using FLAG beads overnight at 4°C.[7]

  • Elution: GCN5 is eluted from the beads using a 3x FLAG peptide.[7]

  • Activity Assay: The purified GCN5 is then used to determine histone acetyltransferase (HAT) activity using a commercially available HAT Inhibitor Screening Assay Kit.[7]

Glucose Production Assay in Primary Hepatocytes
  • Cell Type: Isolated primary hepatocytes.

  • Induction of Gluconeogenesis: Glucose production is induced by treating the hepatocytes with either glucagon (200nM) or by infection with an adenovirus expressing PGC-1α (Ad-PGC-1α).[2]

  • Treatment: Hepatocytes are treated with this compound (20μM).[2]

  • Measurement: Glucose levels in the culture medium are measured to quantify glucose production.[2]

  • Gene Expression Analysis: Concurrently, qPCR is performed to analyze the mRNA expression levels of key gluconeogenic genes such as Pck1 and G6pc.[2]

In Vivo Studies in a High-Fat Diet (HFD) Mouse Model
  • Animal Model: High-fat diet-fed mice, a model for obesity and type 2 diabetes.[1]

  • Treatment Regimen: Mice are administered this compound at a dose of 45 mg/kg via intraperitoneal (i.p.) injection for three consecutive days, with an additional dose on the fourth day before measurements are taken.[1]

  • Outcome Measures:

    • Fasting blood glucose levels are measured.[1]

    • Livers are isolated to analyze the expression of gluconeogenic genes, such as Pck1, by qPCR.[1][2]

Signaling Pathways and Experimental Workflows

SR18292_Mechanism SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Enhances interaction with PGC-1α HNF4a HNF4α SR18292->HNF4a Reduces co-activation by PGC-1α PGC1a PGC-1α GCN5->PGC1a Acetylation PGC1a->HNF4a Co-activation Acetylated_PGC1a Acetylated PGC-1α (Inactive) Gluconeogenic_Genes Gluconeogenic Genes (e.g., PCK1, G6PC) HNF4a->Gluconeogenic_Genes Activation Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production Leads to Acetylated_PGC1a->HNF4a Inhibition of co-activation

Caption: this compound mechanism of action in regulating hepatic gluconeogenesis.

Experimental_Workflow_In_Vivo cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Outcome Assessment HFD_Mice High-Fat Diet Fed Mice Treatment This compound (45 mg/kg, i.p.) for 3+1 days HFD_Mice->Treatment Vehicle Vehicle Control HFD_Mice->Vehicle Fasting_Glucose Measure Fasting Blood Glucose Treatment->Fasting_Glucose Liver_Isolation Isolate Liver Tissue Treatment->Liver_Isolation Vehicle->Fasting_Glucose Vehicle->Liver_Isolation qPCR qPCR for Gluconeogenic Gene Expression Liver_Isolation->qPCR

Caption: In vivo experimental workflow for evaluating this compound efficacy.

References

An In-depth Technical Guide to the SR-18292 PGC-1α Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-18292 is a small molecule inhibitor of the transcriptional coactivator peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). By modulating the acetylation state of PGC-1α, this compound effectively suppresses hepatic gluconeogenesis, presenting a promising therapeutic avenue for metabolic diseases such as type 2 diabetes. This technical guide provides a comprehensive overview of the this compound PGC-1α inhibition pathway, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows.

Introduction

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a critical regulator of cellular energy metabolism. In the liver, PGC-1α plays a key role in the fasting response by co-activating transcription factors that drive the expression of gluconeogenic enzymes, leading to increased hepatic glucose production.[1] The activity of PGC-1α is modulated by post-translational modifications, notably acetylation. Acetylation of PGC-1α by the acetyltransferase GCN5 inhibits its co-transcriptional activity, thereby reducing the expression of its target genes.[2]

This compound was identified through high-throughput screening as a molecule that increases the acetylation of PGC-1α.[3][4] This enhanced acetylation leads to the suppression of PGC-1α's ability to co-activate key transcription factors involved in gluconeogenesis, such as Hepatocyte Nuclear Factor 4α (HNF4α) and Estrogen-Related Receptor α (ERRα).[5][6] The net effect is a reduction in the expression of gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc), resulting in decreased hepatic glucose output.[5]

Mechanism of Action

This compound exerts its inhibitory effect on PGC-1α through a distinct molecular mechanism. It enhances the interaction between PGC-1α and the histone acetyltransferase GCN5.[5] This increased association leads to a higher level of PGC-1α acetylation. Acetylated PGC-1α has a reduced capacity to co-activate its transcriptional partners, most notably HNF4α, a key regulator of gluconeogenic gene expression.[2][5] By diminishing the PGC-1α/HNF4α transcriptional complex, this compound effectively downregulates the expression of genes essential for glucose production in the liver.[5] Furthermore, evidence suggests that ERRα, another nuclear receptor co-activated by PGC-1α to regulate metabolic genes, is also impacted by this pathway.[6][7]

Signaling Pathway Diagram

SR18292_Pathway cluster_upstream Upstream Signaling cluster_core Core this compound Mechanism cluster_downstream Downstream Effects Glucagon Glucagon PGC1a PGC-1α Glucagon->PGC1a Induces SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Enhances interaction with PGC-1α GCN5->PGC1a Acetylates PGC1a_Ac Acetylated PGC-1α (Inactive) HNF4a HNF4α PGC1a->HNF4a Co-activates ERRa ERRα PGC1a->ERRa Co-activates PGC1a_Ac->HNF4a Inhibits Co-activation PGC1a_Ac->ERRa Inhibits Co-activation Gluconeogenic_Genes Gluconeogenic Genes (e.g., Pck1, G6pc) HNF4a->Gluconeogenic_Genes Activates Transcription ERRa->Gluconeogenic_Genes Regulates Transcription HGP Hepatic Glucose Production Gluconeogenic_Genes->HGP Leads to AlphaLISA_Workflow start Start cell_lysis Cell Lysis (e.g., U-2 OS cells treated with this compound) start->cell_lysis add_lysate Add Cell Lysate to Assay Plate cell_lysis->add_lysate add_beads_ab Add Biotinylated Anti-PGC-1α Ab and Acceptor Beads add_lysate->add_beads_ab incubate1 Incubate (e.g., 60 min at RT) add_beads_ab->incubate1 add_donor Add Streptavidin Donor Beads incubate1->add_donor incubate2 Incubate (e.g., 60 min at RT, in the dark) add_donor->incubate2 read_plate Read Plate on AlphaLISA Reader (Excite at 680 nm, Emit at 615 nm) incubate2->read_plate end End read_plate->end CoIP_Workflow start Start cell_culture Culture and Treat Cells with this compound start->cell_culture cell_lysis Lyse Cells in Non-denaturing Buffer cell_culture->cell_lysis preclear Pre-clear Lysate with Control IgG and Beads cell_lysis->preclear immunoprecipitation Immunoprecipitate with Anti-PGC-1α Antibody preclear->immunoprecipitation capture Capture Immune Complexes with Protein A/G Beads immunoprecipitation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE and Western Blot for GCN5 elute->analysis end End analysis->end ChIP_Workflow start Start crosslink Cross-link Proteins to DNA with Formaldehyde start->crosslink cell_lysis Lyse Cells and Isolate Nuclei crosslink->cell_lysis sonication Shear Chromatin by Sonication cell_lysis->sonication immunoprecipitation Immunoprecipitate with Anti-HNF4α Antibody sonication->immunoprecipitation capture Capture Complexes with Protein A/G Beads immunoprecipitation->capture wash Wash Beads capture->wash elute Elute Chromatin wash->elute reverse_crosslink Reverse Cross-links elute->reverse_crosslink purify_dna Purify DNA reverse_crosslink->purify_dna analysis Analyze by qPCR with Promoter-specific Primers purify_dna->analysis end End analysis->end Luciferase_Workflow start Start transfection Co-transfect Cells with PGC-1α, HNF4α, and Luciferase Reporter Plasmids start->transfection treatment Treat Cells with this compound or Vehicle transfection->treatment incubation Incubate for 24-48 hours treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis measure_luciferase Measure Firefly and Renilla Luciferase Activity cell_lysis->measure_luciferase normalize Normalize Firefly to Renilla Luciferase Activity measure_luciferase->normalize end End normalize->end

References

SR-18292: A Novel Modulator of Hepatic Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SR-18292 is a small molecule compound that has emerged as a potent and selective inhibitor of hepatic glucose production (HGP), presenting a promising therapeutic strategy for Type 2 Diabetes (T2D). It primarily functions by modulating the acetylation of key metabolic regulators, peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α and phosphoenolpyruvate carboxykinase 1 (PCK1), thereby suppressing the gluconeogenic pathway.[1][2][3] Preclinical studies in both genetic and diet-induced mouse models of T2D have demonstrated that this compound effectively reduces fasting blood glucose, improves glucose homeostasis, and significantly enhances hepatic insulin sensitivity without affecting canonical insulin signaling or peripheral glucose uptake.[1][4] This document provides a comprehensive overview of the core mechanism, quantitative effects, and experimental methodologies related to this compound's role in glucose metabolism.

Core Mechanism of Action

This compound exerts its anti-diabetic effects primarily by targeting the liver.[1][4] Its mechanism is twofold, focusing on the post-translational modification (acetylation) of key proteins that control the rate of gluconeogenesis.

  • Modulation of PGC-1α Activity: PGC-1α is a transcriptional coactivator that plays a central role in hepatic gluconeogenesis in response to fasting signals like glucagon.[1][5] It activates the transcription of crucial gluconeogenic enzymes, including Pck1 and glucose-6-phosphatase (G6pc), by co-activating transcription factors such as HNF4α and FoxO1.[1][6] this compound increases the acetylation of PGC-1α.[1][5] This is achieved by promoting the interaction between PGC-1α and the acetyltransferase GCN5.[1][4] The increased acetylation state of PGC-1α inhibits its ability to co-activate HNF4α, thereby repressing the expression of gluconeogenic genes and reducing glucose output.[1][4]

  • Reversal of PCK1 Catalytic Activity: More recent findings indicate that this compound also increases the acetylation of PCK1, a rate-limiting enzyme in gluconeogenesis.[2][3] This acetylation reverses the enzyme's typical catalytic function. Instead of converting oxaloacetate (OAA) to phosphoenolpyruvate (PEP), the acetylated PCK1 favors the anaplerotic reaction of converting PEP to OAA.[2][3] This action effectively shunts gluconeogenic substrates like lactate away from glucose production and towards oxidation in the TCA cycle, further contributing to the suppression of HGP.[2][3]

Crucially, this compound's mechanism does not involve direct activation of the canonical insulin signaling pathway (e.g., Akt phosphorylation) or enhancement of peripheral glucose uptake.[1] Its potent effects are concentrated on selectively increasing hepatic insulin sensitivity and suppressing endogenous glucose production.[1]

Signaling Pathway Diagrams

PGC1a_Pathway cluster_acetylation glucagon Glucagon PGC1a PGC-1α glucagon->PGC1a Induces SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Promotes Interaction GCN5->PGC1a Acetylates PGC1a_Ac Acetylated PGC-1α (Inactive for Gluconeogenesis) HNF4a_FoxO1 HNF4α / FoxO1 PGC1a->HNF4a_FoxO1 Co-activates PGC1a_Ac->HNF4a_FoxO1 Inhibits Co-activation Gluco_Genes Gluconeogenic Genes (Pck1, G6pc) HNF4a_FoxO1->Gluco_Genes Activates Transcription HGP Hepatic Glucose Production Gluco_Genes->HGP Drives

This compound action on the PGC-1α gluconeogenic pathway.

Dual_Action_Pathway SR18292 This compound PGC1a PGC-1α SR18292->PGC1a ↑ Acetylation PCK1 PCK1 SR18292->PCK1 ↑ Acetylation PGC1a_Ac Acetylated PGC-1α Gluco_Genes ↓ Gluconeogenic Gene Expression PGC1a_Ac->Gluco_Genes HGP ↓ Hepatic Glucose Production Gluco_Genes->HGP PCK1_Ac Acetylated PCK1 Reaction_Shift Catalytic Shift: PEP → OAA PCK1_Ac->Reaction_Shift TCA ↑ TCA Cycle Oxidation Reaction_Shift->TCA Substrates Gluconeogenic Substrates (Lactate, Pyruvate) TCA->HGP

This compound dual mechanism on PGC-1α and PCK1.

Quantitative Data Presentation

Table 1: In Vitro Effects of this compound on Primary Mouse Hepatocytes
ParameterConditionTreatmentResultReference
Gene Expression Glucagon (200nM) StimulationThis compound (20µM)Significant reduction in Pck1 and G6pc mRNA expression[1]
Adenovirus-PGC-1α OverexpressionThis compound (20µM)Significant suppression of Pck1 and G6pc mRNA expression[1]
Glucose Production Glucagon (200nM) StimulationThis compound (20µM)Significant reduction in glucose production[1]
Adenovirus-PGC-1α OverexpressionThis compound (20µM)Significant reduction in glucose production[1]
Cell Viability 18h IncubationThis compound (20µM)No observed hepatocyte toxicity[1]
Table 2: In Vivo Effects of this compound in Diabetic Mouse Models
ParameterMouse ModelTreatmentDurationResultReference
Fasting Blood Glucose High-Fat Diet (HFD) MiceThis compound (45 mg/kg, i.p.)4 daysSignificantly lower vs. vehicle[1][4]
Hepatic Gene Expression HFD MiceThis compound (45 mg/kg, i.p.)4 daysSignificant inhibition of Pck1 expression[1]
Pyruvate Tolerance HFD MiceThis compound (45 mg/kg, i.p.)4 daysSignificantly reduced glucose excursion after pyruvate injection[1]
Body Weight HFD MiceThis compound (45 mg/kg, i.p.)14 daysNo significant change vs. vehicle[1]
Liver Toxicity Markers HFD MiceThis compound (45 mg/kg, i.p.)14 daysNo significant change in serum ALT/AST[1]
Blood Glucose Reduction Lep°b/°b Mice with Hepatic PGC-1α DepletionThis compound-This compound effect was significantly blunted[1]
Table 3: Hyperinsulinemic-Euglycemic Clamp Data in HFD Mice Treated with this compound
Clamp ParameterTreatment GroupResultInterpretationReference
Glucose Infusion Rate (GIR) This compoundSubstantially higher vs. vehicleImproved whole-body insulin sensitivity[1]
Endogenous Glucose Production (EGP) This compoundReduced under basal and clamp conditionsSuppression of HGP; increased hepatic insulin sensitivity[1]
Peripheral Glucose Uptake This compoundNot significantly changed vs. vehicleEffect is liver-specific, not on muscle/adipose tissue[1]

Experimental Protocols

Protocol 1: In Vitro Glucose Production Assay in Primary Hepatocytes
  • Hepatocyte Isolation: Primary hepatocytes are isolated from C57BL/6J mice by collagenase perfusion of the liver.

  • Cell Culture: Cells are plated on collagen-coated plates and cultured in M199 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • Treatment: After attachment, cells are switched to serum-free medium. For experiments, cells are pre-treated with this compound (e.g., 20µM) or vehicle (DMSO) for a specified duration (e.g., 18 hours).

  • Induction of Gluconeogenesis: To stimulate glucose production, cells are infected with an adenovirus expressing PGC-1α or treated with glucagon (e.g., 200nM).

  • Glucose Production Measurement: The culture medium is replaced with glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

  • Analysis: After incubation (e.g., 3-5 hours), the medium is collected, and the glucose concentration is measured using a commercially available glucose oxidase assay kit. Results are normalized to total protein content.[1][7]

InVitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis iso Isolate Primary Hepatocytes plate Plate on Collagen-Coated Dishes & Culture iso->plate treat Treat with this compound or Vehicle plate->treat induce Induce Gluconeogenesis (Glucagon or Ad-PGC-1α) treat->induce substrate Add Gluconeogenic Substrates induce->substrate measure Measure Glucose in Media substrate->measure analyze Normalize to Total Protein measure->analyze InVivo_Workflow cluster_test Pyruvate Tolerance Test model Diabetic Mouse Model (e.g., HFD-fed mice) treat Daily Treatment: This compound (45 mg/kg, i.p.) or Vehicle model->treat fast Overnight Fasting (16 hours) treat->fast baseline Measure Baseline Blood Glucose (t=0) fast->baseline inject Inject Pyruvate (i.p.) baseline->inject monitor Monitor Blood Glucose (15, 30, 60, 90, 120 min) inject->monitor analyze Data Analysis: Plot Glucose Curve & Calculate AUC monitor->analyze

References

SR-18292: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α). It has garnered significant interest in the scientific community for its potential therapeutic applications in metabolic diseases and hematological disorders. This technical guide provides an in-depth overview of the in vitro and in vivo effects of this compound, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

In Vitro Effects of this compound

The in vitro studies on this compound have been pivotal in elucidating its molecular mechanism, primarily focusing on its impact on hepatic glucose metabolism and erythroid differentiation.

Modulation of PGC-1α and Gluconeogenesis in Hepatocytes

This compound has been shown to suppress hepatic gluconeogenic gene expression and glucose production in primary hepatocytes.[1] The primary mechanism involves the modulation of PGC-1α activity. This compound increases the acetylation of PGC-1α by enhancing its interaction with the acetyltransferase GCN5.[1][2] This post-translational modification reduces the co-activation of the nuclear hormone receptor HNF4α by PGC-1α, a key step in the transcription of gluconeogenic genes.[1][2] Consequently, the expression of genes such as Pck1 and G6pc is downregulated.[1] Studies have shown that the effect of this compound on the suppression of Pck1 and G6pc is at least partially mediated by PGC-1α.[1]

Recent findings also suggest that this compound increases the acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1), which reverses its gluconeogenic reaction and favors the synthesis of oxaloacetate from phosphoenolpyruvate.[3] This contributes to the inhibition of hepatic glucose production by increasing lactate and glucose oxidation.[3]

Quantitative In Vitro Data
ParameterEffectCell TypeConcentrationSource
Glucose ProductionSuppressionPrimary HepatocytesNot Specified[1]
PGC-1α AcetylationIncreasePrimary HepatocytesNot Specified[1]
Pck1 and G6pc ExpressionSuppressionPrimary HepatocytesNot Specified[1]
γ-globin mRNA levelsSignificant IncreaseHuman CD34+ cellsNot Specified[4]
Fetal Hemoglobin Protein LevelsIncreaseHuman CD34+ cellsNot Specified[4]
Erythroid Terminal DifferentiationPromotionHuman CD34+ cells5 or 7.5 μM[4]
Experimental Protocol: In Vitro Glucose Production Assay in Primary Hepatocytes

This protocol outlines the key steps for assessing the effect of this compound on glucose production in primary hepatocytes.

1. Cell Culture and Treatment:

  • Isolate primary hepatocytes from mice.
  • Plate the hepatocytes in appropriate culture media and allow them to adhere.
  • Treat the cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include vehicle-treated cells as a control.

2. Glucose Production Assay:

  • After treatment, wash the cells with PBS.
  • Incubate the cells in a glucose-free medium supplemented with gluconeogenic substrates such as lactate and pyruvate.
  • Collect the medium at different time points.
  • Measure the glucose concentration in the collected medium using a commercially available glucose assay kit.

3. Data Analysis:

  • Normalize the glucose production to the total protein content of the cells in each well.
  • Compare the glucose production in this compound-treated cells to that in vehicle-treated cells.

Signaling Pathway: this compound in Hepatic Gluconeogenesis

SR18292_Gluconeogenesis_Pathway SR18292 This compound GCN5 GCN5 SR18292->GCN5 enhances interaction with PGC-1α PGC1a PGC-1α GCN5->PGC1a acetylates Ac Acetylation PGC1a->Ac HNF4a HNF4α Gluconeogenic_Genes Gluconeogenic Genes (Pck1, G6pc) HNF4a->Gluconeogenic_Genes activates Ac->HNF4a reduces co-activation by PGC-1α Ac->Gluconeogenic_Genes suppresses expression Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production

Caption: this compound enhances GCN5-mediated acetylation of PGC-1α, inhibiting HNF4α and gluconeogenesis.

In Vivo Effects of this compound

The in vivo efficacy of this compound has been demonstrated in preclinical models of type 2 diabetes and sickle cell disease.

Anti-Diabetic Effects in Mouse Models

In diet-induced obese (DIO) mice, a model for type 2 diabetes, administration of this compound (45mg/kg, i.p.) significantly lowered fasting blood glucose levels.[1] This effect is consistent with its in vitro action on hepatic glucose production. Pyruvate tolerance tests in these mice showed a significant reduction in glucose levels after pyruvate injection, confirming the impairment of hepatic glucose production in vivo.[1] Furthermore, this compound treatment has been shown to improve overall glucose homeostasis and increase hepatic insulin sensitivity.[1]

Therapeutic Effects in Sickle Cell Disease Mouse Models

This compound has shown promise as a potential therapeutic agent for sickle cell disease (SCD) by inducing fetal hemoglobin (HbF) production.[4][5] In SCD mouse models, treatment with this compound led to an increase in HbF levels.[5] This induction of HbF is associated with a reduction in the number of sickled red blood cells and an alleviation of disease pathologies such as splenomegaly and organ damage.[4][6] The proposed mechanism involves the activation of PGC-1α, which in turn upregulates γ-globin expression.[4][6]

Quantitative In Vivo Data
ParameterEffectAnimal ModelDosageSource
Fasting Blood GlucoseSignificantly LowerDiet-Induced Obese Mice45mg/kg (i.p.)[1]
Hepatic Glucose Production (in response to pyruvate)Significantly ReducedDiet-Induced Obese MiceNot Specified[1]
Fetal Hemoglobin (HbF) LevelsIncreasedSickle Cell Disease Mice10 μg/g per day[7]
Sickled Red Blood CellsReducedSickle Cell Disease MiceNot Specified[4]
Spleen Size and WeightStatistically Significant ReductionSickle Cell Disease MiceNot Specified[4]
F-cellsIncreased from 11.5% to 35.7%Sickle Cell Disease MiceNot Specified[7]
Experimental Protocol: In Vivo Pyruvate Tolerance Test (PTT) in Mice

This protocol details the procedure for assessing hepatic glucose production in vivo.

1. Animal Acclimation and Treatment:

  • Acclimate mice to the experimental conditions.
  • Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) for a specified number of days.

2. Fasting and Baseline Measurement:

  • Fast the mice for a defined period (e.g., 6 hours) before the test.
  • Measure the baseline blood glucose level from the tail vein.

3. Pyruvate Administration and Glucose Monitoring:

  • Inject a bolus of pyruvate (e.g., 2 g/kg body weight) intraperitoneally.
  • Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.

4. Data Analysis:

  • Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.
  • Calculate the area under the curve (AUC) to quantify the glucose excursion.

Experimental Workflow: In Vivo Efficacy Study in a Diabetic Mouse Model

in_vivo_workflow start Start: Diet-Induced Obese Mice acclimation Acclimation Period start->acclimation grouping Randomization into Treatment Groups (Vehicle vs. This compound) acclimation->grouping treatment Daily Dosing (e.g., 45mg/kg, i.p.) grouping->treatment fasting Fasting (e.g., 6 hours) treatment->fasting tissue_collection Tissue Collection (Liver, Blood) treatment->tissue_collection ptt Pyruvate Tolerance Test (PTT) fasting->ptt gtt Glucose Tolerance Test (GTT) fasting->gtt itt Insulin Tolerance Test (ITT) fasting->itt analysis Biochemical and Gene Expression Analysis ptt->analysis gtt->analysis itt->analysis tissue_collection->analysis end End: Data Interpretation analysis->end

Caption: Workflow for assessing the in vivo anti-diabetic efficacy of this compound in mice.

Conclusion

This compound demonstrates significant therapeutic potential through its targeted inhibition of PGC-1α. Its ability to modulate hepatic glucose production in vitro translates to potent anti-diabetic effects in vivo. Furthermore, its capacity to induce fetal hemoglobin synthesis in erythroid cells presents a promising avenue for the treatment of sickle cell disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic applications of this compound. Further investigation into the detailed molecular interactions and long-term efficacy and safety of this compound is warranted to advance its clinical translation.

References

Methodological & Application

Application Notes and Protocols for SR-18292 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] It functions by increasing the acetylation of PGC-1α, which in turn suppresses the expression of gluconeogenic genes and reduces glucose production in hepatocytes.[1][2] This compound has shown potential as a therapeutic agent for type 2 diabetes by improving glucose homeostasis and increasing hepatic insulin sensitivity.[2] Additionally, this compound has demonstrated anti-tumor effects in multiple myeloma by inhibiting oxidative phosphorylation and has been investigated for its role in inducing fetal hemoglobin in sickle cell disease.[3][4][5]

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on gene expression, signaling pathways, and cellular metabolism.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of PGC-1α activity. It enhances the interaction between PGC-1α and the acetyltransferase GCN5.[1][2] This leads to increased acetylation of PGC-1α, which reduces its ability to co-activate the transcription factor HNF4α (Hepatocyte Nuclear Factor 4 alpha).[1][2] The inhibition of the PGC-1α/HNF4α complex leads to a significant reduction in the transcription of key gluconeogenic genes, such as Pck1 (encoding PEPCK) and G6pc (encoding G6Pase).[2]

References

Application Notes and Protocols for SR-18292 in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). In the context of type 2 diabetes, PGC-1α is a key regulator of hepatic gluconeogenesis, the process of producing glucose in the liver. By inhibiting PGC-1α, this compound effectively suppresses the expression of crucial gluconeogenic genes, leading to reduced hepatic glucose production. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of type 2 diabetes.[1]

These application notes provide a comprehensive guide for the use of this compound in preclinical mouse models of diabetes, summarizing its biological effects and providing detailed protocols for in vivo studies.

Mechanism of Action

This compound's primary mechanism involves the modulation of PGC-1α activity through acetylation. It increases the interaction between PGC-1α and the acetyltransferase GCN5. This enhanced acetylation of PGC-1α inhibits its ability to co-activate the transcription factor HNF4α (Hepatocyte nuclear factor 4 alpha). Consequently, the expression of key gluconeogenic enzymes, Phosphoenolpyruvate carboxykinase (PEPCK or Pck1) and Glucose-6-phosphatase (G6pc), is significantly reduced.[1] This targeted suppression of hepatic glucose output contributes to lower blood glucose levels and improved insulin sensitivity.[1]

SR18292_Mechanism_of_Action cluster_inhibition Inhibitory Effect of Acetylated PGC-1α SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Enhances interaction with PGC-1α PGC1a PGC-1α GCN5->PGC1a Increases Acetylation HNF4a HNF4α (Transcription Factor) PGC1a->HNF4a PGC1a->HNF4a Gluconeogenic_Genes Gluconeogenic Genes (Pck1, G6pc) HNF4a->Gluconeogenic_Genes Activates Transcription HGP Hepatic Glucose Production Gluconeogenic_Genes->HGP Drives Blood_Glucose Blood Glucose HGP->Blood_Glucose Increases Experimental_Workflow cluster_setup Model & Treatment Setup cluster_assessment Metabolic Assessment cluster_analysis Endpoint Analysis Animal_Model Select Diabetic Mouse Model (e.g., DIO, db/db, Lepob/ob) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle vs. This compound) Acclimatization->Grouping Treatment Administer this compound (45 mg/kg, I.P.) or Vehicle Daily Grouping->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) Treatment->ITT PTT Pyruvate Tolerance Test (PTT) Treatment->PTT Tissue_Harvest Harvest Liver Tissue PTT->Tissue_Harvest Gene_Expression Analyze Gene Expression (e.g., Pck1, G6pc via qPCR) Tissue_Harvest->Gene_Expression

References

Application Notes and Protocols for SR-18292 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). It functions by increasing the acetylation of PGC-1α, which in turn modulates the expression of genes involved in various metabolic pathways.[1] Specifically, this compound enhances the interaction between PGC-1α and the acetyltransferase GCN5, leading to the suppression of gluconeogenic gene expression.[2][3] This mechanism of action has positioned this compound as a promising therapeutic candidate for type 2 diabetes.[1][2] Furthermore, its role in modulating PGC-1α activity has led to investigations into its potential applications in other diseases, including sickle cell disease and multiple myeloma.[4][5]

These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound based on published preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action: PGC-1α Modulation

This compound's primary mechanism of action is the inhibition of PGC-1α's gluconeogenic activity. It does not directly inhibit the catalytic activity of acetyltransferases but rather promotes the interaction between PGC-1α and the acetyltransferase GCN5. This increased association leads to the acetylation of PGC-1α, which reduces its ability to co-activate the transcription factor HNF4α (Hepatocyte Nuclear Factor 4 alpha). The suppression of the HNF4α/PGC-1α complex leads to decreased expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately reducing hepatic glucose production.[2][4]

Below is a diagram illustrating the signaling pathway of this compound.

SR18292_Pathway cluster_0 Cellular Environment SR18292 This compound PGC1a PGC-1α SR18292->PGC1a promotes interaction with GCN5 GCN5 GCN5 (Acetyltransferase) GCN5->PGC1a Acetylated_PGC1a Acetylated PGC-1α PGC1a->Acetylated_PGC1a Acetylation HNF4a HNF4α Gluconeogenic_Genes Gluconeogenic Genes (e.g., PEPCK, G6Pase) HNF4a->Gluconeogenic_Genes Activates Transcription Acetylated_PGC1a->HNF4a Inhibits co-activation Glucose_Production Hepatic Glucose Production Acetylated_PGC1a->Glucose_Production Suppresses Gluconeogenic_Genes->Glucose_Production Drives

Caption: Signaling pathway of this compound in suppressing hepatic glucose production.

In Vivo Study Data Summary

The following tables summarize the quantitative data from various in vivo studies involving this compound.

Table 1: Dosage and Administration in Type 2 Diabetes Models

Animal ModelDosageAdministration RouteDosing RegimenKey FindingsReference
High-Fat Diet (HFD)-fed Mice45 mg/kgIntraperitoneal (I.P.)Injected for 3 consecutive days, and again on day 4 before measurements.Significantly lower fasting blood glucose; Inhibition of gluconeogenic gene expression (Pck1).[2]
Lep°b/°b Mice45 mg/kgIntraperitoneal (I.P.)Same as HFD-fed mice.Enhanced glucose tolerance.[2]
HFD-fed Mice45 mg/kgIntraperitoneal (I.P.)14-day chronic treatment.Sustained reduction in blood glucose without changes in body weight.[2]

Table 2: Dosage and Administration in Sickle Cell Disease Models

Animal ModelDosageAdministration RouteDosing RegimenKey FindingsReference
β-YAC Mice5 or 10 µg/g body weight/dayIntraperitoneal (I.P.)Daily for 4 weeks.Increased γ-globin and PGC-1α mRNA levels.[4]
Sickle Cell Disease (SCD) Mice10 µg/g body weight/dayIntraperitoneal (I.P.)Daily for 4 weeks.Increased PGC-1α and γ-globin mRNA levels; Increased F-cells and improved RBC survival.[4]

Table 3: Dosage and Administration in Cancer Models

Animal ModelDosageAdministration RouteDosing RegimenKey FindingsReference
Multiple Myeloma (MM) Mouse ModelWell-tolerated dose (specifics not detailed)Not specifiedNot specifiedPotent inhibition of tumor growth.[5]

Table 4: Preliminary Pharmacokinetic Data

Animal ModelDoseRouteTime PointConcentration in LiverReference
Mice30 mg/kgIntraperitoneal (I.P.)2 hours post-injection2.3 µM[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model of Type 2 Diabetes

This protocol is adapted from the study by Sharabi et al. (2017).[2]

1. Animal Model and Acclimation:

  • Use male C57BL/6J mice, 6-8 weeks old.

  • Induce obesity and insulin resistance by feeding a high-fat diet (HFD) for at least 16 weeks.

  • House mice under a 12-hour light/12-hour dark cycle at 22°C.

  • Allow at least one week of acclimation to the facility before any procedures.

2. This compound Formulation:

  • Prepare a stock solution of this compound.

  • For administration, resuspend this compound in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% PBS.

  • The final concentration of this compound in the vehicle should be between 6-12 mg/mL.

3. Dosing Regimen:

  • Administer this compound at a dose of 45 mg/kg body weight via intraperitoneal (I.P.) injection.

  • Inject the mice for three consecutive days between 4:00 PM and 5:00 PM.

  • On the third day, remove food at 5:00 PM to induce a fasted state.

  • On the fourth day, administer another dose of this compound.

4. Outcome Measures:

  • Three hours after the final injection on day four, measure fasting blood glucose from tail vein blood using a glucometer.

  • For glucose tolerance tests (GTT) or pyruvate tolerance tests (PTT), inject glucose (2 g/kg) or pyruvate (2 g/kg) intraperitoneally three hours after the last this compound injection and measure blood glucose at specified time intervals.

  • At the end of the study, euthanize mice and collect liver tissue for gene expression analysis (e.g., qPCR for Pck1 and G6pc).

Experimental Workflow Diagram:

DIO_Workflow start Start: HFD-fed Mice acclimation Acclimation (1 week) start->acclimation dosing1 Days 1-3: This compound (45 mg/kg, I.P.) 4-5 PM acclimation->dosing1 fasting Day 3: Food Removal (5 PM) dosing1->fasting dosing2 Day 4: This compound (45 mg/kg, I.P.) fasting->dosing2 measurements 3 hours post-injection: - Fasting Blood Glucose - GTT/PTT dosing2->measurements end End: Tissue Collection measurements->end

Caption: Workflow for in vivo efficacy testing of this compound in DIO mice.

Protocol 2: In Vivo Evaluation of this compound in a Sickle Cell Disease (SCD) Mouse Model

This protocol is based on the study by Cui et al. (2024).[4]

1. Animal Model:

  • Use transgenic sickle cell disease (SCD) mice (e.g., Berkeley SCD mouse model).

  • House animals in standard conditions with ad libitum access to food and water.

2. This compound Formulation:

  • Prepare this compound in a suitable vehicle for intraperitoneal injection.

3. Dosing Regimen:

  • Administer this compound daily at a dose of 10 µg/g body weight via intraperitoneal (I.P.) injection.

  • Continue the treatment for four consecutive weeks.

4. Outcome Measures:

  • Collect peripheral blood samples periodically to monitor hematological parameters (e.g., red blood cell count, hemoglobin levels, reticulocyte count).

  • At the end of the treatment period, analyze the expression of γ-globin and PGC-1α in hematopoietic tissues (e.g., bone marrow, spleen) by qPCR and Western blot.

  • Assess the percentage of F-cells (erythrocytes containing fetal hemoglobin) by flow cytometry.

  • Evaluate red blood cell survival using appropriate in vivo labeling techniques.

Protocol 3: Representative In Vivo Efficacy Study of this compound in a Multiple Myeloma (MM) Xenograft Model

Note: A specific protocol for this compound in MM models is not detailed in the available literature. This is a representative protocol based on general practices for small molecule inhibitors in MM xenograft models.

1. Cell Lines and Animal Model:

  • Use a human multiple myeloma cell line (e.g., MM.1S).

  • Use immunodeficient mice (e.g., NOD/SCID) of 6-8 weeks of age.

2. Tumor Implantation:

  • Subcutaneously inject approximately 5-10 x 10^6 MM.1S cells suspended in a suitable medium (e.g., RPMI-1640 mixed with Matrigel) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. This compound Formulation and Dosing:

  • Formulate this compound for the chosen route of administration (e.g., intraperitoneal or oral).

  • Based on tolerability and efficacy in other models, a starting dose in the range of 10-50 mg/kg, administered daily or on a cyclical schedule, could be evaluated. A maximum tolerated dose (MTD) study is recommended.

4. Treatment and Monitoring:

  • Randomize mice into vehicle control and this compound treatment groups.

  • Administer the treatment as per the determined schedule.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor body weight and overall health of the animals as indicators of toxicity.

5. Endpoint Analysis:

  • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Tumor weight can be measured, and tumor tissue can be used for pharmacodynamic marker analysis (e.g., immunohistochemistry for PGC-1α acetylation) and other molecular analyses.

References

Application Notes and Protocols for SR-18292 Treatment in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR-18292 is a small molecule that has been identified as a potent suppressor of hepatic gluconeogenesis.[1] It functions by modulating the acetylation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of glucose metabolism in the liver.[1] These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte cultures, including its mechanism of action, protocols for treatment, and expected outcomes. This information is intended to assist researchers in studying hepatic glucose metabolism and exploring the therapeutic potential of targeting the PGC-1α pathway in metabolic diseases such as type 2 diabetes.

Mechanism of Action

This compound exerts its effects by increasing the acetylation of PGC-1α.[1] This is achieved by enhancing the interaction between PGC-1α and the acetyltransferase GCN5.[1] Increased acetylation of PGC-1α leads to a reduction in its co-activation of the transcription factor HNF4α, which in turn suppresses the expression of key gluconeogenic genes, namely Pck1 (phosphoenolpyruvate carboxykinase 1) and G6pc (glucose-6-phosphatase catalytic subunit).[1] This ultimately results in a decrease in hepatic glucose production.[1] Notably, this compound has been shown to be non-toxic to primary hepatocytes at effective concentrations.[1]

Data Presentation

Table 1: Effects of this compound on Gene Expression and Glucose Production in Primary Hepatocytes

ParameterTreatment ConditionsFold Change vs. ControlReference
Pck1 mRNA expression20µM this compound, Glucagon stimulationSignificant Reduction[1]
G6pc mRNA expression20µM this compound, Glucagon stimulationSignificant Reduction[1]
Glucose Production20µM this compound, Glucagon stimulationSignificant Reduction[1]
PGC-1α Acetylation18-hour treatment with this compoundIncreased[1]

Experimental Protocols

Protocol 1: Treatment of Primary Mouse Hepatocytes with this compound to Assess Gene Expression

1. Materials:

  • Primary mouse hepatocytes
  • Hepatocyte culture medium (e.g., DMEM with 10% FBS)
  • This compound (stock solution in DMSO)
  • Glucagon (or other gluconeogenic stimulus)
  • 6-well tissue culture plates
  • RNA isolation kit
  • qRT-PCR reagents and instrument

2. Procedure:

  • Isolate primary mouse hepatocytes using a standard collagenase perfusion method.
  • Plate hepatocytes in 6-well plates at a suitable density and allow them to attach for at least 4 hours.
  • Replace the medium with fresh hepatocyte culture medium.
  • Prepare working solutions of this compound in culture medium. A final concentration of 20µM is recommended.[1] Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
  • Pre-treat the cells with this compound or vehicle for a designated period (e.g., 3 to 18 hours).[1]
  • Induce gluconeogenesis by adding glucagon (e.g., 200nM) to the culture medium for the final few hours of the this compound treatment, as determined by preliminary experiments.[1]
  • After the incubation period, wash the cells with PBS and lyse them for RNA isolation using a commercial kit.
  • Perform qRT-PCR to analyze the expression levels of target genes such as Pck1, G6pc, and a suitable housekeeping gene.

Protocol 2: Measurement of Glucose Production in this compound-Treated Primary Hepatocytes

1. Materials:

  • Primary mouse hepatocytes
  • Glucose production buffer (glucose-free DMEM supplemented with substrates like pyruvate and lactate)
  • This compound (stock solution in DMSO)
  • Glucagon (or other gluconeogenic stimulus)
  • 24-well tissue culture plates
  • Glucose assay kit

2. Procedure:

  • Isolate and plate primary mouse hepatocytes in 24-well plates.
  • After cell attachment, replace the medium with fresh culture medium and treat with this compound (e.g., 20µM) or vehicle for the desired duration (e.g., 18 hours).[1]
  • Wash the cells twice with PBS.
  • Add glucose production buffer containing glucagon (e.g., 200nM) and either this compound or vehicle.[1]
  • Incubate for a defined period (e.g., 3-6 hours).
  • Collect the supernatant and measure the glucose concentration using a commercially available glucose assay kit.
  • Normalize the glucose production to the total protein content of the cells in each well.

Mandatory Visualization

SR18292_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus cluster_gene_expression Gene Expression SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 promotes interaction PGC1a_inactive PGC-1α PGC1a_active Acetylated PGC-1α GCN5->PGC1a_active acetylation HNF4a HNF4α PGC1a_active->HNF4a inhibits co-activation Pck1 Pck1 HNF4a->Pck1 activates G6pc G6pc HNF4a->G6pc activates Glucose_Production Hepatic Glucose Production Pck1->Glucose_Production G6pc->Glucose_Production

Caption: Signaling pathway of this compound in hepatocytes.

Experimental_Workflow cluster_assays Downstream Assays start Start: Isolate Primary Hepatocytes plate Plate Hepatocytes (e.g., 6-well or 24-well plates) start->plate attach Allow Cell Attachment (approx. 4 hours) plate->attach treatment Treat with this compound (20µM) or Vehicle (DMSO) attach->treatment induce Induce Gluconeogenesis (e.g., Glucagon) treatment->induce qPcr RNA Isolation & qRT-PCR (Pck1, G6pc expression) induce->qPcr glucose_assay Collect Supernatant & Measure Glucose Production induce->glucose_assay

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for Studying the Effect of SR-18292 on Gluconeogenic Gene Expression using RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR-18292, a selective chemical inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) gluconeogenic activity, to study its effects on the expression of key gluconeogenic genes. The protocols outlined below detail the treatment of primary hepatocytes with this compound and the subsequent analysis of gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Introduction

This compound is a small molecule that has been identified as a potent suppressor of hepatic gluconeogenesis.[1][2] It functions by increasing the acetylation of PGC-1α, a transcriptional coactivator that plays a central role in regulating glucose metabolism.[1] This increased acetylation enhances the interaction between PGC-1α and the acetyltransferase GCN5, while concurrently reducing the co-activation of Hepatocyte Nuclear Factor 4α (HNF4α) by PGC-1α.[1] The ultimate consequence of this mechanism is a significant reduction in the expression of critical gluconeogenic enzymes, primarily Phosphoenolpyruvate Carboxykinase 1 (PCK1) and Glucose-6-Phosphatase Catalytic Subunit (G6PC).[1][2] These notes provide the necessary protocols to investigate this phenomenon in a laboratory setting.

Data Presentation

The following table summarizes the expected quantitative changes in gluconeogenic gene expression in primary hepatocytes following treatment with this compound. The data is presented as a fold change relative to a vehicle-treated control group.

GeneTreatmentFold Change (relative to Vehicle)SpeciesReference
Pck1This compound (20 µM, 18h)↓ ~0.4Mouse[1]
G6pcThis compound (20 µM, 18h)↓ ~0.5Mouse[1]
PCK1This compoundExpected ↓HumanN/A
G6PCThis compoundExpected ↓HumanN/A

Note: The expected decrease in human PCK1 and G6PC is based on the conserved mechanism of action of this compound.[1]

Experimental Protocols

Protocol 1: Treatment of Primary Hepatocytes with this compound

This protocol describes the treatment of isolated primary hepatocytes with this compound to assess its impact on gluconeogenic gene expression.

Materials:

  • Isolated primary hepatocytes (mouse or human)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates, collagen-coated

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed primary hepatocytes onto collagen-coated 6-well plates at a density of 0.5 x 10⁶ cells per well.

  • Cell Adherence: Allow hepatocytes to adhere for 4-6 hours in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation: Prepare the treatment media. For a final concentration of 20 µM this compound, dilute the stock solution in fresh hepatocyte culture medium. Prepare a vehicle control medium with an equivalent concentration of DMSO.

  • Cell Treatment: After the adherence period, aspirate the seeding medium and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the plates for 18 hours at 37°C and 5% CO₂.[1]

  • Cell Lysis: Following incubation, aspirate the medium and wash the cells once with ice-cold PBS. Proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and RT-qPCR Analysis

This protocol details the extraction of total RNA from treated hepatocytes and the subsequent quantification of PCK1 and G6PC mRNA levels by RT-qPCR.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Nuclease-free water

  • RT-qPCR instrument

  • Primers for target genes (PCK1, G6PC) and a reference gene (e.g., ACTB, GAPDH)

Primer Sequences:

GeneSpeciesForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
Pck1MouseGGCGATGACATTGCCTGGATGATGTCTTCACTGAGGTGCCAGGA[3]
G6pcMouseCTTTCAGCCACATCCGGGGCCCCATTCTGGCCGCTCACAC[4]
PCK1HumanCATTGCCTGGATGAAGTTTGACGGGGTTGGTCTTCACTGAAGTCC[5]
G6PCHumanAATGCTGGAGTCTTCAGTGACGGCCTGGATCTCTTCCTTTG[6]
ActbMouseGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT[7]
ACTBHumanCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGTN/A

Procedure:

  • RNA Extraction: Extract total RNA from the this compound and vehicle-treated hepatocytes according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. For each sample, set up reactions in triplicate for each target gene and the reference gene. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green qPCR master mix

    • 1 µL cDNA

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 7 µL Nuclease-free water

  • qPCR Program: Perform the qPCR using a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the reference gene. Calculate the fold change in gene expression in the this compound-treated samples relative to the vehicle-treated samples.

Mandatory Visualizations

SR18292_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR18292 This compound SR18292_cyto This compound SR18292->SR18292_cyto Enters Cell GCN5 GCN5 SR18292_cyto->GCN5 Promotes Interaction PGC1a PGC-1α HNF4a HNF4α PGC1a->HNF4a Co-activates Acetylated_PGC1a Acetylated PGC-1α GCN5->PGC1a Acetylation Pck1_G6pc_promoter Pck1/G6pc Promoters HNF4a->Pck1_G6pc_promoter Binds to Suppression Suppression of Transcription Acetylated_PGC1a->HNF4a Inhibits Co-activation mRNA mRNA Pck1_G6pc_promoter->mRNA Transcription Gluconeogenic_Genes Gluconeogenic Genes (Pck1, G6pc) mRNA->Gluconeogenic_Genes Translation Suppression->Pck1_G6pc_promoter

Caption: Signaling pathway of this compound in suppressing gluconeogenic gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis start Isolate Primary Hepatocytes seed Seed Hepatocytes in 6-well Plates start->seed adhere Allow Adherence (4-6h) seed->adhere treat Treat with this compound (20µM) or Vehicle (18h) adhere->treat rna_extraction Total RNA Extraction treat->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR RT-qPCR for Pck1, G6pc, and Reference Gene cDNA_synthesis->qPCR analysis Analyze Data using ΔΔCt Method qPCR->analysis result Determine Fold Change in Gene Expression analysis->result

Caption: Experimental workflow for analyzing the effect of this compound on gluconeogenic gene expression.

References

Application Notes and Protocols for SR-18292 in Sickle Cell Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR-18292, a small molecule agonist of Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1α (PGC-1α), in preclinical research models of sickle cell disease (SCD). The protocols detailed below are based on established methodologies for evaluating the efficacy of potential therapeutic agents for SCD.

Introduction

Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This leads to chronic hemolysis, vaso-occlusion, and severe organ damage. A clinically validated strategy to ameliorate the severity of SCD is the induction of fetal hemoglobin (HbF) expression. Increased levels of HbF inhibit HbS polymerization, thereby reducing RBC sickling and improving clinical outcomes.

This compound has emerged as a promising small molecule that effectively induces HbF synthesis. It functions by increasing the expression of PGC-1α, a key regulator of γ-globin gene expression.[1][2] Preclinical studies in human erythroid cells and mouse models of SCD have demonstrated that this compound treatment leads to a significant increase in HbF levels, a reduction in sickled RBCs, and an overall alleviation of disease pathology.[1][2][3]

Mechanism of Action

This compound acts as an agonist of PGC-1α. The proposed signaling pathway involves the upregulation of PGC-1α, which in turn modulates the expression of γ-globin genes, leading to increased synthesis of fetal hemoglobin.

SR18292_Pathway SR18292 This compound PGC1a PGC-1α SR18292->PGC1a Upregulates gamma_globin γ-globin gene expression PGC1a->gamma_globin Increases HbF Fetal Hemoglobin (HbF) Synthesis gamma_globin->HbF SCD_pathology Sickle Cell Disease Pathology HbF->SCD_pathology Ameliorates

Figure 1: Proposed signaling pathway of this compound in the induction of fetal hemoglobin.

In Vitro Efficacy Data

This compound has been shown to effectively induce fetal hemoglobin in human CD34+ hematopoietic stem and progenitor cells.

ParameterConcentrationResultReference
γ-globin mRNA expression5.0 µMSignificant Increase[2]
F-cell Percentage5.0 µMIncreased[2]
F-cell Percentage7.5 µMIncreased[2]
Erythroid Terminal Differentiation (CD49d-/CD233+ cells)5.0 µM75.8 ± 1.1% (compared to 49.3 ± 1.4% untreated)[2]
Erythroid Terminal Differentiation (CD49d-/CD233+ cells)7.5 µM78.6 ± 2.8% (compared to 49.3 ± 1.4% untreated)[2]

In Vivo Efficacy Data in SCD Mouse Models

Treatment of sickle cell disease mice with this compound has demonstrated significant improvements in hematological parameters and a reduction in disease pathology.

ParameterTreatment RegimenResultReference
F-cells5 or 10 µg/g/day for 4 weeksIncrease from 11.5% to 35.7%[2]
Reticulocytes4 weeks of treatmentReduction from 55% to 20%[1]
Red Blood Cells (RBCs)4 weeks of treatmentSlightly elevated[1]
Hemoglobin4 weeks of treatmentIncreased[1]
White Blood Cells4 weeks of treatmentLowered[1]
Lymphocytes4 weeks of treatmentLowered[1]
Neutrophils4 weeks of treatmentLowered[1]
RBC Distribution Width (RDW)4 weeks of treatmentSignificantly reduced[1]
Splenomegaly4 weeks of treatmentStatistically significant reduction in spleen size and weight[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in sickle cell disease research models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CD34_culture Culture of human CD34+ cells SR18292_treatment_invitro This compound Treatment CD34_culture->SR18292_treatment_invitro Flow_invitro Flow Cytometry (F-cells, Differentiation) SR18292_treatment_invitro->Flow_invitro WB_invitro Western Blot (PGC-1α, γ-globin) SR18292_treatment_invitro->WB_invitro SCD_mouse SCD Mouse Model SR18292_treatment_invivo This compound Administration (i.p. injection) SCD_mouse->SR18292_treatment_invivo Blood_collection Blood & Tissue Collection SR18292_treatment_invivo->Blood_collection Hematology Hematological Analysis (CBC) Blood_collection->Hematology Flow_invivo Flow Cytometry (F-cells, Reticulocytes) Blood_collection->Flow_invivo Histology Histopathology (Spleen, Liver) Blood_collection->Histology WB_invivo Western Blot (Bone Marrow) Blood_collection->WB_invivo

Figure 2: General experimental workflow for evaluating this compound.

Protocol 1: In Vitro Culture and Treatment of Human CD34+ Cells

Objective: To assess the effect of this compound on fetal hemoglobin induction and erythroid differentiation in primary human hematopoietic stem and progenitor cells.

Materials:

  • Human CD34+ cells

  • Erythroid differentiation medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates and supplies

Procedure:

  • Thaw and culture human CD34+ cells in erythroid differentiation medium according to standard protocols.

  • On day 7 of culture, add this compound to the desired final concentrations (e.g., 1.0, 2.5, 5.0, and 7.5 µM).

  • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Continue the culture for an additional 4-7 days.

  • Harvest cells for downstream analysis, including flow cytometry and western blotting.

Protocol 2: Flow Cytometry for F-cell and Erythroid Differentiation Marker Analysis

Objective: To quantify the percentage of F-cells and assess the expression of erythroid differentiation markers.

Materials:

  • Harvested cells from Protocol 1

  • Fixation/Permeabilization Buffer

  • Anti-human HbF antibody (FITC or other fluorophore-conjugated)

  • Anti-human CD49d and CD233 antibodies (or CD71 and CD235a)

  • Flow cytometer

Procedure:

  • Wash harvested cells with PBS.

  • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Incubate the cells with the anti-human HbF antibody and antibodies against erythroid differentiation markers for 30 minutes at room temperature in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in flow cytometry buffer.

  • Acquire data on a flow cytometer and analyze the percentage of HbF-positive cells (F-cells) and the expression of differentiation markers.

Protocol 3: Western Blot Analysis of PGC-1α and γ-globin

Objective: To determine the protein levels of PGC-1α and γ-globin in treated cells.

Materials:

  • Harvested cells from Protocol 1 or bone marrow cells from in vivo studies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PGC-1α, anti-γ-globin, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 4: In Vivo Administration of this compound to SCD Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of sickle cell disease.

Materials:

  • Sickle cell disease mouse model (e.g., Townes model)

  • This compound

  • Vehicle (e.g., DMSO:PBS 1:2)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimate SCD mice to the housing conditions.

  • Prepare a stock solution of this compound in a suitable vehicle.

  • Administer this compound to the treatment group via i.p. injection at the desired dose (e.g., 5 or 10 µg/g body weight per day).

  • Administer an equivalent volume of the vehicle to the control group.

  • Treat the mice for a specified duration (e.g., 4 weeks).

  • Monitor the health of the animals throughout the study.

  • At the end of the treatment period, collect blood and tissues for analysis.

Protocol 5: Analysis of Hematological Parameters and Peripheral Blood Smears

Objective: To assess changes in blood counts and red blood cell morphology.

Materials:

  • Whole blood collected in EDTA tubes

  • Automated hematology analyzer

  • Microscope slides

  • Wright-Giemsa stain

Procedure:

  • Perform a complete blood count (CBC) using an automated hematology analyzer.

  • Prepare peripheral blood smears on microscope slides.

  • Stain the smears with Wright-Giemsa stain according to standard procedures.

  • Examine the stained smears under a microscope to assess RBC morphology and quantify the percentage of sickled cells.

Protocol 6: Flow Cytometry for Reticulocyte Analysis

Objective: To quantify the percentage of reticulocytes in peripheral blood.

Materials:

  • Whole blood collected in EDTA tubes

  • Reticulocyte staining solution (e.g., thiazole orange or new methylene blue)

  • Flow cytometer

Procedure:

  • Incubate a small volume of whole blood with the reticulocyte staining solution according to the manufacturer's instructions.

  • Acquire data on a flow cytometer, gating on the red blood cell population.

  • Analyze the percentage of reticulocytes based on the fluorescence of the RNA-binding dye.

Conclusion

This compound represents a promising therapeutic candidate for sickle cell disease by targeting the PGC-1α pathway to induce fetal hemoglobin. The data and protocols presented here provide a framework for researchers to further investigate the potential of this compound and other PGC-1α agonists in preclinical models of SCD. These studies are crucial for advancing our understanding of HbF regulation and for the development of novel therapies for this debilitating disease.

References

Application Notes and Protocols for SR-18292 in Multiple Myeloma Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][2] In the context of multiple myeloma (MM), a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow, this compound has emerged as a promising therapeutic agent.[1][2] MM cells often exhibit a dependency on oxidative phosphorylation (OXPHOS) for survival and proliferation.[1] this compound disrupts this metabolic vulnerability by inhibiting PGC-1α, a key regulator of mitochondrial biogenesis and OXPHOS.[1][2] This inhibition leads to mitochondrial dysfunction, energy depletion, and oxidative damage, ultimately inducing apoptosis in multiple myeloma cells.[1][2]

These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in multiple myeloma cell lines, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-myeloma effects by targeting the PGC-1α-mediated regulation of oxidative phosphorylation. The binding of this compound to PGC-1α leads to its inactivation, preventing the coactivation of transcription factors responsible for the expression of genes involved in mitochondrial biogenesis and function. This disruption of OXPHOS results in a cascade of cellular events culminating in apoptosis.

cluster_0 This compound Action cluster_1 Cellular Components SR18292 This compound PGC1a PGC-1α SR18292->PGC1a Inhibition TranscriptionFactors Transcription Factors (e.g., NRF1, ERRα) PGC1a->TranscriptionFactors Co-activation OXPHOS_Genes OXPHOS Gene Expression TranscriptionFactors->OXPHOS_Genes Activation Mitochondria Mitochondrial Biogenesis & Function OXPHOS_Genes->Mitochondria Upregulation ATP ATP Production Mitochondria->ATP Leads to ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Dysfunction leads to Increased Apoptosis Apoptosis ATP->Apoptosis Depletion induces ROS->Apoptosis Increase induces

Caption: this compound inhibits PGC-1α, disrupting oxidative phosphorylation and inducing apoptosis in multiple myeloma cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Multiple Myeloma Cell Lines
Cell LineThis compound IC50 (µM) after 48hReference
MM.1SData not available in abstractsXiang et al., 2020
RPMI-8226Data not available in abstractsXiang et al., 2020
U266Data not available in abstractsXiang et al., 2020
OPM-2Data not available in abstractsXiang et al., 2020

Note: Specific IC50 values were not available in the reviewed abstracts. Researchers should perform dose-response experiments to determine the IC50 for their specific cell lines.

Table 2: Effect of this compound on Apoptosis and Protein Expression in Multiple Myeloma Cells (48h treatment)
Cell LineThis compound Conc. (µM)Apoptotic Cells (%)Cleaved Caspase-3 Level (Fold Change)Bcl-2 Level (Fold Change)
MM.1S 10Quantitative data not availableQuantitative data not availableQuantitative data not available
20Quantitative data not availableQuantitative data not availableQuantitative data not available
40Quantitative data not availableQuantitative data not availableQuantitative data not available
RPMI-8226 10Quantitative data not availableQuantitative data not availableQuantitative data not available
20Quantitative data not availableQuantitative data not availableQuantitative data not available
40Quantitative data not availableQuantitative data not availableQuantitative data not available

Note: The abstracts indicate a significant increase in apoptosis and changes in apoptosis-related proteins, but specific quantitative data is needed from the full study to populate this table.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on multiple myeloma cell lines.

Experimental Workflow:

cluster_workflow Cell Viability Assay Workflow Start Seed MM Cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 48 hours Treat->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Incubate_CCK8 Incubate for 2-4 hours Add_CCK8->Incubate_CCK8 Measure Measure Absorbance at 450 nm Incubate_CCK8->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze cluster_workflow Apoptosis Assay Workflow Start Seed and Treat MM Cells with this compound Incubate Incubate for 48 hours Start->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Stain Incubate in the dark (15 min, RT) Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze cluster_workflow Western Blot Workflow Start Treat MM Cells with this compound Lyse Lyse Cells and Quantify Protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL and Image Secondary_Ab->Detect

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SR-18292 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-18292. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with this compound, particularly when the expected biological effects are not observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). It functions by increasing the acetylation of PGC-1α, which in turn suppresses the expression of genes involved in gluconeogenesis and reduces glucose production in liver cells (hepatocytes).[1] This is achieved by enhancing the interaction between PGC-1α and the acetyltransferase GCN5, while reducing the co-activation of the nuclear hormone receptor HNF4α by PGC-1α.[2]

Q2: In which cell types has this compound been shown to be effective?

A2: this compound has demonstrated effects in a variety of cell types, including:

  • Primary hepatocytes: Reduces gluconeogenic gene expression and glucose production.[1]

  • Human blood stem cells: Increases the production of fetal hemoglobin (HbF).[3]

  • Jurkat cells and cardiomyocytes: Induces PGC-1α acetylation and affects autophagy-related protein expression.[2]

  • HEI-OC1 cells and cochlear explants: Downregulates PGC-1α and SIRT3.[2]

The effectiveness of this compound can be cell-type specific, likely due to the differential expression and activity of its molecular targets and interacting partners.[4]

Q3: What are the recommended working concentrations for this compound in vitro?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting point for in vitro studies, particularly with hepatocytes, is in the range of 10-20 μM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: this compound Not Showing Effect In Vitro

If you are not observing the expected effects of this compound in your in vitro experiments, consider the following troubleshooting steps, categorized by potential problem areas.

Compound Integrity and Handling

Q: How can I be sure my this compound compound is active?

A: Issues with compound storage and handling can lead to degradation and loss of activity.

  • Proper Storage: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

  • Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved before adding it to your cell culture medium. Precipitation of the compound can significantly reduce its effective concentration.

  • Fresh Preparations: If you suspect degradation, prepare a fresh stock solution from the powder.

Parameter Recommendation
Storage (Powder) -20°C
Storage (DMSO Stock) -20°C or -80°C (aliquoted)
Solvent DMSO
Experimental Design and Cell Culture Conditions

Q: Could my experimental setup be preventing this compound from working?

A: The design of your experiment and the conditions of your cell culture are critical for observing the effects of any small molecule inhibitor.

  • Cell Line Authentication: Ensure your cell line is validated and free from contamination, such as mycoplasma.[5][6] Misidentified or contaminated cell lines can lead to unexpected results.

  • Cellular Context: The effect of this compound is dependent on the presence and activity of its molecular targets, PGC-1α, and its interacting partners, GCN5 and HNF4α.[1][2]

    • Expression Levels: Verify the expression of PGC-1α, GCN5, and HNF4α in your cell line at the mRNA and protein levels. Low or absent expression of these key factors will likely render the cells unresponsive to this compound.

    • Cell-Type Specific Regulation: The regulation of PGC-1α can be highly specific to the cell type.[4] Factors that influence PGC-1α expression and activity, such as upstream signaling pathways, may differ between cell lines.

  • Serum Interference: Components in fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing their bioavailability.[7] Consider reducing the serum concentration or using a serum-free medium during the treatment period, if your cells can tolerate it.

  • Treatment Duration: The effects of this compound on gene expression may not be immediate. Ensure your treatment duration is sufficient to observe changes in your readouts of interest. For example, in primary hepatocytes, effects on gluconeogenic gene expression are typically observed after several hours of treatment.

Assay and Readout-Specific Issues

Q: My primary readout is not showing a change. What should I do?

A: It is crucial to have positive controls and to measure endpoints that are directly related to the mechanism of action of this compound.

  • Positive Controls: Include a positive control in your experiments to ensure that your assay is working as expected. This could be another compound known to inhibit PGC-1α or a genetic manipulation (e.g., siRNA against PGC-1α).

  • Direct Target Engagement: The most direct downstream effect of this compound is the increased acetylation of PGC-1α.[1] If you are not seeing changes in more downstream readouts (e.g., gene expression), consider performing a PGC-1α acetylation assay to confirm that the compound is engaging its target in your system.

  • Relevant Downstream Readouts:

    • Gene Expression: Measure the mRNA levels of known PGC-1α target genes involved in gluconeogenesis, such as PCK1 and G6PC.

    • Protein Levels: Assess the protein levels of the corresponding genes.

    • Functional Assays: For hepatocytes, a glucose production assay is a relevant functional readout.[1]

Experimental Protocols

Protocol 1: PGC-1α Acetylation Assay

This protocol is a general guideline for assessing the acetylation status of PGC-1α following this compound treatment.

  • Cell Lysis: After treating your cells with this compound or a vehicle control, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an anti-PGC-1α antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation level of PGC-1α.

    • Subsequently, you can strip the membrane and re-probe with an anti-PGC-1α antibody to confirm equal immunoprecipitation.

Visualizations

Signaling Pathway of this compound

SR18292_Pathway SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Enhances interaction with PGC-1α PGC1a PGC-1α GCN5->PGC1a Acetylation HNF4a HNF4α PGC1a->HNF4a Co-activation Acetylated_PGC1a Acetylated PGC-1α (Inactive) Gluconeogenic_Genes Gluconeogenic Genes (e.g., PCK1, G6PC) HNF4a->Gluconeogenic_Genes Activation Acetylated_PGC1a->HNF4a Inhibition of co-activation Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production Leads to

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for this compound In Vitro Experiments

Troubleshooting_Workflow Start This compound No Effect Observed Check_Compound 1. Verify Compound Integrity - Proper storage? - Fully dissolved? - Fresh stock? Start->Check_Compound Check_Experiment 2. Review Experimental Design - Cell line authenticated? - Key proteins expressed? - Serum interference? Check_Compound->Check_Experiment Check_Assay 3. Validate Assay and Readouts - Positive control working? - Direct target engagement checked? - Relevant downstream readouts? Check_Experiment->Check_Assay Problem_Identified Problem Identified and Corrected Check_Assay->Problem_Identified Consult_Literature Consult Literature for Cell-Type Specifics Check_Assay->Consult_Literature If problem persists Problem_Identified->Start Re-run Experiment

Caption: A stepwise guide to troubleshooting this compound experiments.

References

Technical Support Center: Optimizing SR-18292 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SR-18292 concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] It functions by increasing the acetylation of PGC-1α through the enhancement of its interaction with the acetyltransferase GCN5.[3] This increased acetylation leads to a reduction in the co-activation of the nuclear hormone receptor HNF4α by PGC-1α, which in turn suppresses the expression of genes involved in gluconeogenesis.[3]

Q2: What is the expected effect of this compound on cell viability?

A2: The effect of this compound on cell viability is cell-type dependent. In some cell types, such as primary hepatocytes, concentrations up to 20µM for 18 hours have been shown to not cause toxicity. However, in other cell types, like multiple myeloma cells, this compound has been observed to impair proliferation and survival, indicating a cytotoxic effect. This is thought to be due to the inhibition of oxidative phosphorylation, leading to energy depletion and oxidative damage.[1] Therefore, it is crucial to determine the optimal concentration for your specific cell line and experimental goals.

Q3: What are the recommended starting concentrations for a dose-response experiment with this compound?

A3: Based on published studies, a reasonable starting point for a dose-response experiment would be to test a range of concentrations from low nanomolar to high micromolar. A suggested range could be from 10 nM to 100 µM. It is advisable to perform a broad initial screen to identify the active range for your specific cell line and then conduct a more detailed analysis with a narrower range of concentrations around the initial hit.

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. For in vivo studies, a common vehicle is a solution of 10% DMSO, 10% Tween80, and 80% PBS.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability. Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at low concentrations of this compound. The cell line being used is highly sensitive to the effects of this compound.- Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to low nanomolar).- Reduce the incubation time of the drug with the cells.- Ensure the solvent concentration (e.g., DMSO) is not exceeding toxic levels for your cells.
No observable effect on cell viability even at high concentrations of this compound. - The cell line may be resistant to this compound.- The compound may not be active due to improper storage or handling.- The assay used may not be sensitive enough to detect subtle changes in viability.- Confirm the expression of PGC-1α in your cell line.- Use a fresh stock of this compound.- Try a different, more sensitive cell viability assay (e.g., ATP-based assay instead of a metabolic dye-based assay).- Increase the incubation time.
High variability between replicate wells. - Uneven cell seeding.- Pipetting errors during drug addition or assay reagent addition.- Edge effects in the multi-well plate.- Ensure a single-cell suspension before seeding and use appropriate techniques for even cell distribution.- Calibrate pipettes and use a consistent technique for all additions.- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Unexpected or inconsistent results. - Contamination of cell culture.- Instability of this compound in the culture medium over long incubation periods.- Regularly check for microbial contamination.- Consider replenishing the medium with fresh this compound for long-term experiments.

Data Presentation

Table 1: Reported Concentrations of this compound in In Vitro Studies

Cell TypeConcentrationIncubation TimeObserved EffectCitation
Primary Hepatocytes20 µM18 hoursNo significant cytotoxicity
Multiple Myeloma CellsNot specifiedNot specifiedImpaired proliferation and survival[1]

Note: Specific IC50 values for this compound are not widely reported in the currently available literature. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 for their specific cell line.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Neutral Red Uptake Assay for Cytotoxicity

This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Wash solution (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and incubate for the desired time.

  • Remove the treatment medium and add 100 µL of medium containing Neutral Red to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red medium and wash the cells with the wash solution.

  • Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Measure the absorbance at 540 nm.

  • Express the results as a percentage of the control group.

Visualizations

SR18292_Signaling_Pathway SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Enhances interaction with PGC-1α PGC1a PGC-1α GCN5->PGC1a Acetylates Acetylation Increased Acetylation PGC1a->Acetylation HNF4a HNF4α (Transcription Factor) GluconeogenicGenes Gluconeogenic Genes (e.g., PCK1, G6PC) HNF4a->GluconeogenicGenes Activates Suppression Suppression of Gene Expression HNF4a->Suppression Acetylation->HNF4a Reduces co-activation by PGC-1α Suppression->GluconeogenicGenes

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed cells in a 96-well plate DrugDilution 2. Prepare serial dilutions of this compound Incubation 3. Treat cells and incubate (e.g., 24, 48, 72h) DrugDilution->Incubation ViabilityAssay 4. Perform Cell Viability Assay (e.g., MTT, Neutral Red) Incubation->ViabilityAssay Readout 5. Measure Absorbance ViabilityAssay->Readout DataProcessing 6. Calculate % Viability vs. Control Readout->DataProcessing DoseResponse 7. Plot Dose-Response Curve and determine IC50 DataProcessing->DoseResponse

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Technical Support Center: SR-18292 Experiments in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR-18292 in hepatocyte-based experiments. The information is based on preclinical studies and is intended to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in hepatocytes?

A1: this compound is a small molecule that suppresses hepatic gluconeogenesis.[1] Its primary mechanism involves increasing the acetylation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] This post-translational modification inhibits the activity of PGC-1α, a key transcriptional coactivator of genes involved in gluconeogenesis, such as Pck1 and G6pc.[1][2] this compound has been shown to increase the interaction of PGC-1α with the acetyltransferase GCN5, leading to its acetylation.[1]

Q2: I am not observing a decrease in gluconeogenic gene expression after treating primary hepatocytes with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy in your experiment:

  • Cell Culture Conditions: Primary hepatocytes can be sensitive to culture conditions. A decline in cell health or functionality can impact their response to stimuli. Ensure optimal culture conditions are maintained.

  • Glucagon or cAMP Stimulation: The inhibitory effect of this compound on gluconeogenic gene expression is most pronounced when these genes are induced. Ensure you are co-treating with a stimulator of gluconeogenesis, such as glucagon or a cAMP analog (e.g., forskolin and IBMX), to create a window for observing inhibition.[1]

  • Compound Potency and Dosage: Verify the concentration of this compound being used. The reported effective concentrations in primary hepatocytes are in the micromolar range.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Treatment Duration: Ensure the treatment duration is sufficient to observe changes in gene expression.

Q3: Is this compound expected to cause toxicity in hepatocytes?

A3: Based on available preclinical data, this compound is not expected to cause hepatocyte toxicity.[1] Studies have shown no adverse effects on hepatocyte viability or total protein levels.[1] Furthermore, in vivo studies in mice with chronic treatment did not show any signs of liver toxicity as measured by serum ALT and AST levels, H&E staining of liver slices, or the expression of proinflammatory genes.[1]

Q4: How can I assess for potential off-target hepatotoxicity in my own experiments?

A4: While this compound has a good reported safety profile in hepatocytes, it is good practice to include toxicity assessments in your experiments.[1] Here are some standard assays:

  • Cell Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo can be used to quantify cell viability.[3][4][5]

  • LDH Release Assay: Measurement of lactate dehydrogenase (LDH) release into the culture medium is a common indicator of cell membrane damage and cytotoxicity.[4]

  • Total Protein Quantification: A decrease in total protein content can indicate cell death or inhibition of protein synthesis.

  • Gene Expression of Proinflammatory Markers: Quantitative PCR can be used to measure the expression of genes like TNF-α and IL-6 to assess inflammatory responses.

Troubleshooting Guide

Issue: Unexpected Variability in Glucose Production Assay Results

  • Possible Cause: Inconsistent seeding density of primary hepatocytes.

    • Solution: Ensure a uniform cell seeding density across all wells.

  • Possible Cause: Variability in the duration of fasting or stimulation.

    • Solution: Standardize the timing of all experimental steps, including pre-incubation, treatment, and assay measurement.

  • Possible Cause: Sub-optimal health of primary hepatocytes.

    • Solution: Assess hepatocyte viability before initiating the experiment. Use freshly isolated or high-quality cryopreserved hepatocytes.

Issue: Difficulty Reproducing Published Gene Expression Changes

  • Possible Cause: Differences in basal gene expression levels in primary hepatocyte lots.

    • Solution: Always include appropriate vehicle controls and positive controls (e.g., a known inhibitor of gluconeogenesis) to normalize your results.

  • Possible Cause: Inefficient RNA extraction or cDNA synthesis.

    • Solution: Use a high-quality RNA extraction kit and verify RNA integrity. Ensure efficient cDNA synthesis by using appropriate controls.

Data Summary

Table 1: Effect of this compound on Glucagon-Stimulated Gene Expression in Primary Hepatocytes

GeneTreatmentFold Change vs. Vehicle
Pck1GlucagonIncreased
Pck1Glucagon + this compoundSignificantly Reduced vs. Glucagon alone
G6pcGlucagonIncreased
G6pcGlucagon + this compoundSignificantly Reduced vs. Glucagon alone

Note: This table is a qualitative summary based on the findings that this compound significantly reduces the ability of glucagon to stimulate Pck1 and G6pc gene expression.[1]

Table 2: In Vivo Toxicity Markers After 14-Day this compound Treatment in Mice

MarkerResult
Serum ALTNo significant change
Serum ASTNo significant change
Liver H&E StainingNo signs of toxicity
Proinflammatory Gene ExpressionNo significant change

Note: This table summarizes the reported in vivo safety profile of this compound.[1]

Experimental Protocols

1. Primary Hepatocyte Culture and Treatment

  • Cell Source: Primary hepatocytes isolated from mice or other species.

  • Culture Medium: Standard hepatocyte culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, dexamethasone, and penicillin/streptomycin).

  • Seeding: Plate hepatocytes on collagen-coated plates.

  • Stimulation: To induce gluconeogenesis, treat cells with glucagon or a combination of forskolin and IBMX.

  • This compound Treatment: Add this compound at the desired concentration, typically in the micromolar range, concurrently with the gluconeogenic stimulus.

2. Glucose Production Assay

  • Procedure:

    • Culture primary hepatocytes in glucose-free medium.

    • Wash cells and incubate in glucose production buffer (e.g., glucose-free DMEM supplemented with lactate and pyruvate).

    • Add this compound and/or other compounds.

    • After the incubation period, collect the supernatant.

    • Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.

    • Normalize the glucose production to the total protein content of the cells in each well.

3. Gene Expression Analysis by qPCR

  • RNA Extraction: Lyse treated hepatocytes and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA.

  • qPCR: Perform quantitative PCR using primers specific for gluconeogenic genes (Pck1, G6pc) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

SR18292_Mechanism_of_Action SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Promotes interaction with PGC-1α PGC1a_active Acetylated PGC-1α (Inactive for Gluconeogenesis) GCN5->PGC1a_active Acetylation PGC1a_inactive PGC-1α PGC1a_inactive->PGC1a_active HNF4a HNF4α PGC1a_inactive->HNF4a Co-activation PGC1a_active->HNF4a Inhibits Co-activation Gluconeogenic_Genes Gluconeogenic Genes (e.g., Pck1, G6pc) HNF4a->Gluconeogenic_Genes Transcription Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production

Caption: Mechanism of this compound in hepatocytes.

Troubleshooting_Workflow Start Start: No effect of this compound observed Check_Reagents Verify this compound concentration and activity of gluconeogenic stimulus Start->Check_Reagents Check_Cells Assess primary hepatocyte viability and morphology Start->Check_Cells Check_Protocol Review treatment duration and assay timing Start->Check_Protocol Dose_Response Perform this compound dose-response experiment Check_Reagents->Dose_Response Positive_Control Include a positive control (known inhibitor) Check_Cells->Positive_Control Check_Protocol->Positive_Control Outcome_Good Problem Resolved Dose_Response->Outcome_Good Effective dose found Outcome_Bad Consult further literature or technical support Dose_Response->Outcome_Bad Still no effect Positive_Control->Outcome_Good Positive control works, issue is with this compound condition Positive_Control->Outcome_Bad Positive control fails, issue with assay system

Caption: Troubleshooting unexpected this compound results.

Experimental_Workflow Day1 Day 1: Seed primary hepatocytes on collagen-coated plates Day2 Day 2: Treat with Vehicle, Stimulus, Stimulus + this compound Day1->Day2 Analysis Post-Treatment Analysis Day2->Analysis Glucose_Assay Supernatant: Glucose Production Assay Analysis->Glucose_Assay Gene_Expression Cell Lysate: RNA Extraction -> qPCR Analysis->Gene_Expression Viability_Assay Parallel Plate: Cell Viability Assay (e.g., MTT) Analysis->Viability_Assay

Caption: Workflow for assessing this compound efficacy.

References

SR-18292 toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SR-18292 in long-term cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term cell culture experiments with this compound.

Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity or cell death in long-term culture. 1. Concentration too high for the specific cell line: Different cell lines exhibit varying sensitivities to this compound.[1] 2. Metabolic stress: As a PGC-1α inhibitor, this compound can impair mitochondrial function and oxidative phosphorylation, leading to energy depletion and oxidative damage over time.[1] 3. Induction of Apoptosis: this compound has been shown to induce apoptosis in certain cancer cell lines, such as multiple myeloma.[1] 4. Medium exhaustion: Long-term cultures can deplete essential nutrients, exacerbating the metabolic stress induced by this compound.1. Perform a dose-response curve: Determine the IC50 for your specific cell line and use a concentration appropriate for long-term studies. Start with concentrations reported in the literature (e.g., 20 µM) and titrate down.[2][3] 2. Monitor mitochondrial health: Regularly assess mitochondrial membrane potential and reactive oxygen species (ROS) levels. Consider supplementing the culture medium with antioxidants if excessive ROS is detected. 3. Assess apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if apoptosis is the primary mode of cell death.[4] 4. Optimize medium replacement schedule: Increase the frequency of medium changes to ensure adequate nutrient supply.
Altered cell morphology or reduced proliferation rate over time. 1. Metabolic reprogramming: Inhibition of PGC-1α can shift cellular metabolism away from oxidative phosphorylation.[1] 2. Cell cycle arrest: Some anti-cancer agents that affect metabolic pathways can induce cell cycle arrest.[1]1. Analyze metabolic phenotype: Perform assays to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to understand the metabolic changes. 2. Perform cell cycle analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of treated cells.
Variability in experimental results between batches. 1. Compound stability: this compound solution may degrade over time, especially if not stored properly. 2. Inconsistent cell passage number: Cellular responses can change with increasing passage number.1. Prepare fresh stock solutions: Prepare fresh this compound solutions from powder for each experiment and store them according to the manufacturer's instructions. 2. Use consistent cell passages: Maintain a consistent range of passage numbers for your experiments to ensure reproducibility.
Observed effects are not consistent with PGC-1α inhibition. 1. Off-target effects: While this compound is a known PGC-1α inhibitor, off-target effects at high concentrations cannot be ruled out. 2. Cell line-specific pathways: The cellular response to PGC-1α inhibition can be context-dependent and vary between cell types.1. Include rescue experiments: Use a PGC-1α activator, such as ZLN005, to see if the observed phenotype can be reversed.[5][6] 2. Knockdown/overexpression studies: Use genetic approaches (e.g., siRNA, CRISPR) to confirm that the observed effects are indeed mediated by PGC-1α.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α).[2] It functions by increasing the acetylation of PGC-1α, which in turn suppresses the expression of gluconeogenic genes and reduces glucose production in hepatocytes.[2][7] This inhibition can also impair oxidative phosphorylation and induce metabolic stress in cancer cells.[1]

Q2: At what concentration should I use this compound in my cell culture experiments?

A2: The optimal concentration of this compound is cell-type dependent. For initial experiments, a concentration of 20 µM has been used in several studies with Jurkat cells, HEI-OC1 cells, and HT1080 cells.[2][3] It is highly recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q3: Is this compound toxic to all cell types?

A3: Not necessarily. In primary hepatocytes, this compound did not show toxicity as measured by cell viability or total protein levels.[7] However, it has demonstrated potent anti-proliferative and pro-apoptotic effects in multiple myeloma cells.[1] Its toxicity is likely dependent on the cell type's reliance on PGC-1α-mediated metabolic pathways.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific storage instructions.

Q5: What are the expected effects of this compound on cellular metabolism?

A5: By inhibiting PGC-1α, this compound is expected to decrease mitochondrial biogenesis and function. This can lead to a reduction in oxidative phosphorylation (OXPHOS) and an increase in glycolysis to compensate for the energy deficit.[1] This can be measured by assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat with this compound: The next day, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilize Formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat Cells: Culture cells with the desired concentration of this compound for the intended time.

  • Harvest Cells: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Stain with Annexin V and PI: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze by Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Workflow Diagrams

SR18292_Mechanism_of_Action cluster_inhibition Inhibitory Effect SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Increases interaction with PGC-1α Acetylated_PGC1a Acetylated PGC-1α (Inactive) SR18292->Acetylated_PGC1a Promotes PGC1a PGC-1α GCN5->PGC1a Acetylation HNF4a HNF4α PGC1a->HNF4a Co-activation Gluconeogenic_Genes Gluconeogenic Genes (e.g., PEPCK, G6PC) HNF4a->Gluconeogenic_Genes Activation Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production Leads to Acetylated_PGC1a->HNF4a Reduced co-activation Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response No Check_Metabolism Assess Metabolic Stress (e.g., OCR/ECAR) Check_Concentration->Check_Metabolism Yes Check_Apoptosis Assess Apoptosis (e.g., Annexin V) Check_Metabolism->Check_Apoptosis Optimize_Medium Optimize Medium Replacement Schedule Check_Apoptosis->Optimize_Medium

References

Technical Support Center: SR-18292 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of SR-18292.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Action
Lack of Efficacy Suboptimal Dosing or Regimen: The dose of this compound may be too low or the dosing frequency insufficient to maintain therapeutic concentrations.Titrate the dose of this compound. Consider increasing the dosing frequency based on preliminary pharmacokinetic data if available. A study in a high-fat diet mouse model of type 2 diabetes used 45mg/kg via intraperitoneal (I.P.) injection.[1][2]
Poor Bioavailability: Although this compound was developed to have better properties than its predecessor, issues with solubility and absorption can still occur.Ensure proper formulation. A commonly used vehicle is 10% DMSO, 10% Tween80, and 80% PBS.[1] Consider alternative routes of administration if I.P. injection is not providing desired exposure.
Metabolic Instability: The compound may be rapidly metabolized and cleared from the system.Assess the metabolic stability of this compound in your specific animal model. If rapid metabolism is confirmed, a more frequent dosing schedule may be necessary.
Target Engagement Issues: this compound may not be reaching its target tissue (e.g., liver) in sufficient concentrations.Perform pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues at various time points after administration.
Observed Toxicity or Adverse Events High Dose: The administered dose may be approaching toxic levels.Reduce the dose of this compound. It is crucial to establish a therapeutic window through dose-response studies. Chronic treatment for 14 days in mice showed no signs of toxicity as measured by serum ALT and AST levels.[1]
Vehicle Toxicity: The vehicle used for solubilizing this compound could be causing adverse effects.Include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related toxicity.
Off-Target Effects: At higher concentrations, this compound may interact with unintended biological targets.Conduct selectivity profiling to identify potential off-target interactions.
Variability in Results Inconsistent Formulation: Improper or inconsistent preparation of the dosing solution can lead to variable drug exposure.Prepare fresh dosing solutions for each experiment and ensure complete solubilization of this compound.
Animal Model Differences: The age, sex, and genetic background of the animals can influence drug response.Standardize the animal model characteristics for all experiments.
Experimental Procedure Variations: Minor differences in experimental procedures can introduce variability.Ensure all experimental procedures, including injection technique and timing of assessments, are consistent across all animals and groups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[2] It functions by increasing the acetylation of PGC-1α, which in turn suppresses the expression of gluconeogenic genes, leading to reduced glucose production in hepatocytes.[1][2] this compound achieves this by enhancing the interaction between PGC-1α and the acetyltransferase GCN5.[1][2]

Q2: What are the reported in vivo applications of this compound?

A2: this compound has shown efficacy in preclinical models for:

  • Type 2 Diabetes: It reduces fasting blood glucose, improves glucose homeostasis, and increases hepatic insulin sensitivity in mouse models of type 2 diabetes.[1]

  • Sickle Cell Disease (SCD): It has been shown to boost the production of fetal hemoglobin (HbF) in a mouse model of SCD, which can reduce disease severity.[3]

  • Multiple Myeloma: this compound has demonstrated potent anti-myeloma effects in a mouse model by inhibiting oxidative phosphorylation.[4]

Q3: What is a recommended starting dose and vehicle for in vivo studies?

A3: A dose of 45 mg/kg administered via intraperitoneal (I.P.) injection has been used effectively in high-fat diet-fed mice.[1][2] A common vehicle for this compound is a solution of 10% DMSO, 10% Tween80, and 80% PBS.[1]

Q4: How does this compound affect gluconeogenesis?

A4: this compound inhibits hepatic glucose production by increasing the acetylation of PGC-1α and another enzyme, PCK1. This acetylation of PCK1 reverses its normal gluconeogenic reaction, instead favoring the synthesis of oxaloacetate from phosphoenolpyruvate, which then enters the TCA cycle. This ultimately leads to increased oxidation of lactate and glucose, thereby suppressing the conversion of these substrates into glucose.[5]

Quantitative Data Summary

Parameter Value Animal Model Reference
Effective Dose (Type 2 Diabetes) 45 mg/kg (I.P.)High-Fat Diet (HFD) fed mice[1][2]
Effect on F-cells (Sickle Cell Disease) Increased from 11.5% to 35.7%Sickle Cell Disease (SCD) mice[6]
Parent Compound (C-82) Liver Concentration 2.3 µM (2 hours post 30 mg/kg I.P. dose)Not specified[1]

Key Experimental Protocols

Pyruvate Tolerance Test (PTT)

This protocol is used to assess hepatic glucose production in vivo.

Materials:

  • This compound

  • Vehicle (10% DMSO/10% Tween80/80% PBS)

  • Pyruvate solution (sterile)

  • Glucometer and test strips

  • Mice (e.g., fasted overnight)

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., I.P. injection).

  • After a specified pretreatment time, obtain a baseline blood glucose reading (t=0) from the tail vein.

  • Inject pyruvate intraperitoneally.

  • Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-pyruvate injection.

  • Plot the blood glucose concentration over time. A reduction in the area under the curve (AUC) in the this compound-treated group compared to the vehicle group indicates impaired hepatic glucose production.[1]

Visualizations

SR18292_Signaling_Pathway cluster_cell Hepatocyte SR18292 This compound GCN5 GCN5 SR18292->GCN5 enhances interaction with PGC-1α PGC1a PGC-1α GCN5->PGC1a acetylates HNF4a HNF4α PGC1a->HNF4a co-activates PGC1a->HNF4a This compound reduces co-activation Gluconeogenic_Genes Gluconeogenic Genes (e.g., PEPCK, G6PC) HNF4a->Gluconeogenic_Genes activates transcription Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production leads to

Caption: this compound signaling pathway in hepatocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., HFD-fed mice) Formulation Prepare this compound Formulation (10% DMSO/10% Tween80/80% PBS) Dosing Administer this compound or Vehicle (e.g., 45 mg/kg I.P.) Formulation->Dosing Monitoring Monitor for Efficacy and Toxicity Dosing->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection Biochemical_Analysis Biochemical Assays (e.g., Glucose, ALT, AST) Data_Collection->Biochemical_Analysis PK_Analysis Pharmacokinetic Analysis Data_Collection->PK_Analysis Gene_Expression Gene Expression Analysis Data_Collection->Gene_Expression

Caption: General experimental workflow for in vivo studies with this compound.

References

Preventing SR-18292 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of SR-18292 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

To ensure the long-term stability of this compound in its solid form, it is recommended to store it at -20°C for up to three years or at 4°C for up to two years.[1]

Q2: How should I store this compound after dissolving it in a solvent?

Stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] Some sources suggest a shorter stability of one month at -20°C in solvent, so it is best to use solutions stored at this temperature promptly.[2]

Q3: What solvents are recommended for dissolving this compound?

This compound can be dissolved in Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, saline, and corn oil.[1] For in vitro use, DMSO is a common solvent.[2] For in vivo applications, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are often used to achieve the desired concentration and vehicle compatibility.[1]

Q4: I see precipitation in my this compound solution. Is it degraded?

Precipitation does not necessarily indicate degradation. It can occur, especially in aqueous-based solutions, if the solubility limit is exceeded or if the solution has been stored at a lower temperature. Gentle warming and/or sonication can help redissolve the compound.[1] However, if the solution appears discolored or if you suspect degradation for other reasons, it is advisable to use a fresh stock.

Q5: Can I store my this compound solution at room temperature?

No, it is not recommended to store this compound solutions at room temperature for any significant length of time. While the compound may be shipped at room temperature in its solid form, solutions should be stored at -20°C or -80°C to maintain stability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of this compound due to improper storage.- Review your storage conditions against the recommended guidelines. - Prepare a fresh stock solution from powder. - Aliquot new stock solutions to minimize freeze-thaw cycles.
Precipitate formation in the solution - Exceeded solubility in the chosen solvent system. - Storage at a temperature that reduces solubility.- Gently warm the solution. - Use sonication to aid dissolution.[1] - If precipitation persists, consider preparing a new solution at a lower concentration.
Discoloration of the this compound powder or solution Potential chemical degradation.- Discard the compound/solution. - Obtain a fresh batch of this compound.

Storage Condition Summary

Form Storage Temperature Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C2 years[1]
In Solvent-20°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 73 mg/mL).[2]

  • Vortex or sonicate gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This is an example protocol and may need optimization for your specific experimental needs.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • In a separate tube, combine the required volumes of PEG300, Tween-80, and Saline. For example, for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix the corresponding proportions of these solvents.[1]

  • Slowly add the DMSO stock solution to the vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.

  • The final solution should be clear.[1] Use this formulation immediately for optimal results.[2]

Visual Guides

SR18292_Storage_Workflow cluster_powder This compound Powder cluster_solution This compound Solution cluster_storage_conditions Storage Conditions powder Receive this compound (Solid) store_powder Store Powder powder->store_powder dissolve Dissolve in appropriate solvent powder->dissolve neg_20_powder -20°C (3 years) store_powder->neg_20_powder four_c_powder 4°C (2 years) store_powder->four_c_powder aliquot Aliquot into single-use tubes dissolve->aliquot store_solution Store Solution aliquot->store_solution neg_80_solution -80°C (2 years) store_solution->neg_80_solution neg_20_solution -20°C (1 year) store_solution->neg_20_solution Troubleshooting_Degradation start Inconsistent Experimental Results Observed check_storage Were storage recommendations followed? start->check_storage check_solution Is there precipitate or discoloration in the solution? check_storage->check_solution Yes prepare_fresh Prepare fresh stock solution from new powder. check_storage->prepare_fresh No check_solution->prepare_fresh No issues observed, but problems persist troubleshoot_precipitate Attempt to redissolve (warm/sonicate). check_solution->troubleshoot_precipitate Precipitate only discard Discard solution and prepare fresh. check_solution->discard Discoloration troubleshoot_precipitate->prepare_fresh Unsuccessful

References

Technical Support Center: SR-18292 Dosage and Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SR-18292, a selective inhibitor of PGC-1α, in mouse models. The following FAQs, troubleshooting guides, and protocols are designed to address common questions regarding dose adjustments for different mouse strains and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α).[1] Its primary mechanism involves increasing the acetylation of PGC-1α, a key regulator of energy metabolism.[1][2] Specifically, this compound enhances the interaction between PGC-1α and the acetyltransferase GCN5.[2][3] This increased acetylation suppresses the transcriptional activity of PGC-1α, leading to a decrease in the expression of gluconeogenic genes, such as Pck1 (encoding PEPCK), in the liver.[2][3] The ultimate result is a reduction in hepatic glucose production (HGP), which helps ameliorate hyperglycemia in diabetic models.[2][4]

Recent studies also indicate that this compound can inhibit hepatic glucose production by increasing the oxidation of lactate and glucose.[5] This is achieved by increasing the acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1), which reverses its typical gluconeogenic function and instead favors the synthesis of oxaloacetate from phosphoenolpyruvate.[5]

SR18292_Mechanism cluster_1 PGC-1α Regulation SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 enhances interaction PGC1a PGC-1α Acetylation PGC-1α Acetylation (Inactivation) GCN5->Acetylation promotes Genes Gluconeogenic Genes (e.g., Pck1) PGC1a->Genes co-activates with HNF4α HNF4a HNF4α Acetylation->PGC1a inhibits HGP Hepatic Glucose Production Genes->HGP leads to

Caption: Mechanism of this compound in suppressing hepatic glucose production.
Q2: What is a typical starting dose for this compound in mice?

Based on published literature, a frequently used and effective dose is 45 mg/kg , administered via intraperitoneal (I.P.) injection.[2][3] This dosage has been validated in several mouse models of type 2 diabetes, including diet-induced obese (DIO) mice and genetically diabetic Lepob/ob mice, where it has been shown to reduce fasting blood glucose and improve insulin sensitivity.[2] The compound has also been evaluated in mouse models of sickle cell disease and multiple myeloma.[6][7]

Table 1: Summary of Published this compound Dosing Regimens in Mice

Mouse ModelStrain BackgroundDose (mg/kg)RouteDosing ScheduleKey Outcome
Diet-Induced Obesity (T2D)C57BL/6J (presumed)45 mg/kgI.P.Daily for 3 days, plus one dose on Day 4 prior to measurement.[2][3]Reduced fasting blood glucose; inhibited gluconeogenic gene expression.[2][3]
Genetic Obesity (T2D)Lepob/ob45 mg/kgI.P.Chronic treatment for 14 days.[2]Enhanced glucose tolerance.[2]
Multiple MyelomaNOD/SCIDNot specifiedI.P.Not specifiedPotently inhibited tumor growth at a well-tolerated dose.[7]
Sickle Cell DiseaseNot specifiedNot specifiedNot specifiedNot specifiedBoosted fetal hemoglobin (HbF) production; reduced organ damage.[6]
Q3: How do I adjust the this compound dose for a new or different mouse strain?

Direct dose conversion between mouse strains is not recommended due to significant variations in genetics, metabolism, and drug disposition.[8] There is no universal formula; the optimal dose for a new strain must be determined empirically.[9] Factors such as the specific disease model, the animal's metabolic rate, and potential differences in drug target expression can all influence efficacy.

The process for dose adjustment should be systematic, starting with a known effective dose from a similar model and adjusting based on pilot data from the new strain.

Dose_Adjustment_Logic cluster_factors Modulating Factors for New Strain start Published Dose (e.g., 45 mg/kg in DIO mice) pilot Conduct Pilot Dose-Response Study start->pilot strain Genetic Background (e.g., C57BL/6 vs. BALB/c) strain->pilot metabolism Drug Metabolism & PK metabolism->pilot disease Disease Model Specifics disease->pilot target Target Engagement & PD target->pilot endpoint Measure Efficacy & Toxicity Endpoints pilot->endpoint final_dose Optimized Dose for New Strain endpoint->final_dose

Caption: Logical workflow for adjusting this compound dosage for a new mouse strain.

Troubleshooting Guide

Q4: I am using the 45 mg/kg dose in my mouse strain but not observing the expected effect. What should I do?

If the standard dose of this compound is not producing the desired outcome, follow these troubleshooting steps to identify the potential cause.

  • Verify Compound Formulation and Administration:

    • Solubility: Ensure this compound is fully dissolved. The recommended vehicle is a solution of 10% DMSO, 10% Tween 80, and 80% PBS.[2]

    • Vehicle Preparation: Prepare the vehicle fresh and vortex thoroughly before adding the compound.

    • Injection Technique: Confirm proper intraperitoneal (I.P.) administration technique to ensure the full dose reaches the peritoneal cavity for absorption.

  • Conduct a Dose-Response Study:

    • The 45 mg/kg dose may be suboptimal for your specific strain or model.

    • Perform a pilot study using a range of doses (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg) in a small cohort of animals (n=3-5 per group) to determine the dose-response relationship.[9]

  • Assess Target Engagement:

    • Confirm that this compound is hitting its intended target in your model.

    • Measure the expression of downstream PGC-1α target genes, such as Pck1 or G6pc, in liver tissue via qRT-PCR. A significant reduction in the expression of these genes in treated animals compared to vehicle controls indicates successful target engagement.[2]

  • Consider Pharmacokinetics (PK):

    • Pharmacokinetic properties can differ between mouse strains, affecting drug exposure. If possible, measure the concentration of this compound in plasma at various time points after administration to assess its bioavailability and half-life in your specific strain.

Troubleshooting_Workflow cluster_verification Step 1: Verification cluster_optimization Step 2: Optimization & Analysis start No Effect Observed at 45 mg/kg check_formulation Verify Compound Solubility & Vehicle start->check_formulation check_admin Confirm I.P. Injection Technique check_formulation->check_admin dose_response Conduct Dose-Response Study (e.g., 10-50 mg/kg) check_admin->dose_response target Measure Target Engagement (e.g., hepatic Pck1 mRNA) dose_response->target pk Assess Pharmacokinetics (if possible) target->pk if needed end Problem Resolved / Dose Optimized target->end if effect seen pk->end

Caption: A systematic workflow for troubleshooting this compound in vivo experiments.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol is based on methodologies reported in primary literature for studies in diabetic mice.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80 (Polysorbate 80)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Insulin syringes (or equivalent for I.P. injection)

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile tube, combine the components in the following ratio: 10% DMSO, 10% Tween 80, and 80% PBS.

    • For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of PBS.

    • Vortex thoroughly until the solution is homogeneous.

  • Prepare the this compound Dosing Solution:

    • Calculate the total amount of this compound needed for your experiment.

    • Weigh the this compound powder and add it to the prepared vehicle to achieve the desired final concentration. A typical concentration is between 6-12 mg/mL to facilitate manageable injection volumes.[2]

    • Example Calculation for a 10 mg/mL solution: Dissolve 10 mg of this compound in 1 mL of vehicle.

    • Vortex or sonicate until the compound is completely dissolved. Warm slightly if necessary.

  • Dose Administration:

    • Weigh each mouse immediately before injection to calculate the precise volume needed.

    • Example Calculation for a 45 mg/kg dose using a 10 mg/mL solution:

      • Mouse weight: 30 g (0.03 kg)

      • Dose needed: 45 mg/kg * 0.03 kg = 1.35 mg

      • Volume to inject: 1.35 mg / 10 mg/mL = 0.135 mL (135 µL)

    • Administer the calculated volume via intraperitoneal (I.P.) injection. Ensure the injection volume does not exceed recommended limits (typically <300 µL per mouse).[3]

Protocol 2: Pilot Dose-Response Study for a New Mouse Strain

This protocol provides a general framework for determining the efficacious and tolerable dose of this compound in a mouse strain for which dosing has not been established.

Objective: To identify the optimal dose of this compound that produces a significant biological effect on a key pharmacodynamic marker without causing adverse effects.

Procedure:

  • Animal Grouping:

    • Randomly assign animals to different treatment groups (n=3-5 mice per group).[9]

    • Include a vehicle control group and at least three dose levels of this compound (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).

  • Drug Administration:

    • Prepare the this compound dosing solutions and vehicle as described in Protocol 1.

    • Administer the assigned dose to each mouse daily (or as required by the experimental design) for a set period (e.g., 4-7 days).

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, including:

      • Body weight loss (>15% is a common endpoint).

      • Changes in behavior (lethargy, agitation).

      • Changes in posture or appearance (piloerection).

    • Record all observations carefully.

  • Endpoint Analysis:

    • At the end of the treatment period, collect samples to measure the primary pharmacodynamic (PD) endpoint.

    • For an anti-diabetic study, this would typically be fasting blood glucose.[2]

    • For target engagement confirmation, collect liver tissue to analyze the mRNA expression of Pck1 and G6pc.

  • Data Interpretation:

    • Plot the PD response (e.g., % reduction in blood glucose) against the this compound dose.

    • Analyze toxicity data (e.g., body weight change).

    • Select the lowest dose that provides a maximal or near-maximal therapeutic effect without inducing significant adverse effects for use in future, larger-scale experiments.

References

Validation & Comparative

A Comparative Analysis of SR-18292 and Metformin in the Regulation of Hepatic Glucose Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison of the novel experimental compound SR-18292 and the first-line type 2 diabetes therapeutic, metformin, focusing on their respective mechanisms for reducing hepatic glucose production (HGP). The information presented is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease.

Introduction

Excessive hepatic glucose production is a key pathophysiological feature of type 2 diabetes.[1] Both metformin, a biguanide, and the newer small molecule this compound have demonstrated potent effects in suppressing HGP, thereby improving glycemic control.[2][3] However, they achieve this common therapeutic outcome through distinct molecular pathways. Metformin's mechanism is complex, primarily initiated by inducing a mild energy stress within the hepatocyte, while this compound acts through a more targeted modulation of a key transcriptional coactivator.[2][4] This guide dissects these differences, presenting supporting experimental data and methodologies.

Mechanism of Action: A Tale of Two Pathways

This compound: Targeting Transcriptional Control of Gluconeogenesis

This compound operates by directly intervening in the transcriptional machinery that governs gluconeogenesis. Its primary target is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a critical regulator of hepatic glucose metabolism.[2][5]

The mechanism proceeds as follows:

  • Enhanced GCN5 Interaction: this compound increases the physical interaction between PGC-1α and the acetyltransferase GCN5.[2]

  • PGC-1α Acetylation: This enhanced association leads to the acetylation of PGC-1α, a post-translational modification known to inhibit its activity.[2]

  • Suppression of Gluconeogenic Genes: The acetylated, less active PGC-1α is unable to effectively co-activate key transcription factors like HNF4α. This results in decreased expression of crucial gluconeogenic enzymes, primarily phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[2]

  • Reduced Glucose Output: The downstream effect of reduced enzyme levels is a significant suppression of HGP.[2]

Metformin: A Multi-Pronged Approach via Cellular Energy Stress

Metformin's primary effect is the inhibition of mitochondrial respiratory chain complex I.[3][6] This action reduces the cell's energy currency (ATP) and increases the ratio of AMP to ATP, triggering several downstream pathways that collectively suppress HGP.[6][7]

The proposed mechanisms include:

  • AMPK-Dependent and Independent Pathways: The rise in the AMP/ATP ratio can activate AMP-activated protein kinase (AMPK), a central energy sensor.[6][8] Activated AMPK can phosphorylate and inhibit downstream targets involved in gluconeogenesis.[9] However, several studies have demonstrated that metformin can suppress HGP even in the absence of hepatic AMPK or its upstream kinase LKB1, suggesting that AMPK-independent mechanisms are also critically important.[7][10][11][12]

  • Allosteric Enzyme Inhibition: The elevated AMP levels can directly inhibit the activity of fructose-1,6-bisphosphatase (FBP1), a rate-controlling enzyme in the gluconeogenic pathway, through allosteric regulation.[3][13]

  • Antagonism of Glucagon Signaling: Metformin has been shown to inhibit the production of cyclic AMP (cAMP), thereby blunting the signaling cascade initiated by the hormone glucagon, a primary driver of gluconeogenesis.[4][8]

  • Reduction in Hepatic Energy State: The overall decrease in cellular energy charge directly impairs the flux through the gluconeogenic pathway, which is an energy-intensive (ATP-dependent) process.[7][11][12]

Quantitative Data Presentation

The following tables summarize the comparative performance of this compound and metformin based on available preclinical data.

Table 1: Comparative In Vivo Efficacy in Mouse Models

ParameterThis compoundMetforminExperimental ModelSource
Pyruvate Tolerance Test Significantly reduced glucose excursion, comparable to metforminSignificantly reduced glucose excursion, comparable to this compoundHigh-Fat Diet (HFD)-fed mice (17 weeks)[2]
Endogenous Glucose Production (EGP) Significantly reducedData not directly compared in the same studyHFD-fed mice (16 weeks) during hyperinsulinemic-euglycemic clamp[2]
Fasting Blood Glucose Significantly reducedData not directly compared in the same studyDiabetic mouse models[2]
Hepatic Insulin Sensitivity Strongly increasedData not directly compared in the same studyHFD-fed mice[2]

Table 2: Comparative In Vitro Efficacy in Primary Hepatocytes

ParameterThis compoundMetforminExperimental ConditionsSource
Glucagon-stimulated Glucose Production Significantly reducedData not directly compared in the same studyIsolated primary hepatocytes[2]
Glucose Production (Pyruvate/Lactate substrate) Significantly reducedSignificantly reducedIsolated primary hepatocytes[2][7]
Gluconeogenic Gene Expression (Pck1, G6pc) SuppressedSuppressed (effects can be variable and concentration-dependent)Isolated primary hepatocytes[2][7]

Experimental Protocols

Pyruvate Tolerance Test (PTT)

This test assesses the capacity for in vivo gluconeogenesis by providing an excess of the gluconeogenic substrate pyruvate.

  • Animal Model: Male C57BL/6J mice are typically fed a high-fat diet for 16-17 weeks to induce insulin resistance and a diabetic phenotype.

  • Drug Administration: Mice are treated with vehicle, this compound, or metformin at specified doses (e.g., via oral gavage) for a designated period.

  • Fasting: Animals are fasted overnight (e.g., 16 hours) to deplete glycogen stores, ensuring that subsequent glucose production is primarily from gluconeogenesis.

  • Pyruvate Challenge: A bolus of sodium pyruvate (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline (0 min) and at regular intervals (e.g., 15, 30, 60, 90, 120 min) post-injection.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the total glucose excursion, with a lower AUC indicating more effective suppression of HGP.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity and quantifying endogenous glucose production.

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling) of the mice, which are then allowed to recover.

  • Tracer Infusion: A continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is started to measure glucose turnover.

  • Clamp Procedure: A continuous infusion of insulin is initiated to suppress endogenous insulin secretion and stimulate glucose uptake. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a constant, normal level (euglycemia).

  • Data Collection: Blood samples are taken periodically to measure blood glucose and tracer concentrations.

  • Calculations: Under steady-state clamp conditions, the glucose infusion rate (GIR) is a measure of whole-body insulin sensitivity. The rate of endogenous glucose production (EGP) can be calculated from the dilution of the glucose tracer.

Hepatocyte Glucose Production Assay
  • Cell Isolation: Primary hepatocytes are isolated from mouse livers by collagenase perfusion.

  • Cell Culture: Cells are plated on collagen-coated dishes and allowed to adhere.

  • Treatment: Hepatocytes are pre-treated with this compound, metformin, or vehicle control for a specified duration (e.g., 3-6 hours).

  • Glucose Production: The culture medium is replaced with a glucose-free medium containing gluconeogenic substrates (e.g., lactate and pyruvate). The cells are incubated for several hours.

  • Measurement: The amount of glucose secreted into the medium is measured using a glucose oxidase assay.

Visualizing the Pathways and Workflows

SR18292_Pathway SR18292 This compound GCN5_PGC1a GCN5-PGC-1α Interaction SR18292->GCN5_PGC1a Promotes PGC1a_Ac PGC-1α Acetylation (Inhibition) GCN5_PGC1a->PGC1a_Ac HNF4a HNF4α Activity PGC1a_Ac->HNF4a Inhibits Co-activation Gene_Exp Gluconeogenic Gene Expression (Pck1, G6pc) HNF4a->Gene_Exp HGP Hepatic Glucose Production Gene_Exp->HGP

Caption: this compound signaling pathway for HGP suppression.

Metformin_Pathway cluster_0 Mitochondrion Mito Mitochondrial Complex I Energy_State ↓ ATP / ↑ AMP (Cellular Energy Stress) Mito->Energy_State Metformin Metformin Metformin->Mito Inhibits cAMP ↓ cAMP / Glucagon Signaling Metformin->cAMP Inhibits AMPK AMPK Activation Energy_State->AMPK AMPK-dependent FBP1 FBP1 Inhibition (Allosteric) Energy_State->FBP1 AMPK-independent HGP ↓ Hepatic Glucose Production Energy_State->HGP Direct Effect AMPK->HGP FBP1->HGP cAMP->HGP

Caption: Metformin's multiple pathways for reducing HGP.

PTT_Workflow start HFD-fed Mice treatment Drug Administration (Vehicle This compound Metformin) start->treatment fasting Overnight Fasting (16h) treatment->fasting injection Pyruvate Injection (2 g/kg) fasting->injection measurement Serial Blood Glucose Measurement (0-120 min) injection->measurement analysis Data Analysis (Area Under the Curve) measurement->analysis end Compare HGP Suppression analysis->end

Caption: Experimental workflow for the Pyruvate Tolerance Test.

References

A Comparative Guide to SR-18292 and Hydroxyurea for Sickle Cell Disease Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SR-18292, an emerging therapeutic agent, and hydroxyurea, the current standard of care for sickle cell disease (SCD). The comparison is based on available preclinical data for this compound and extensive clinical data for hydroxyurea, offering insights into their respective mechanisms of action, efficacy, and safety profiles.

Overview and Mechanism of Action

Hydroxyurea , a myelosuppressive agent, has been the cornerstone of SCD treatment for decades.[1] Its primary mechanism involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1][2] This action leads to an increase in fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling.[1][2] Hydroxyurea's therapeutic benefits are multifactorial, also including reductions in neutrophils and reticulocytes, decreased cell adhesion, and the release of nitric oxide, which may improve blood flow.[2][3]

This compound is a novel small molecule that has shown promise in preclinical studies.[4][5] It acts as an agonist of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] Activation of PGC-1α leads to the upregulation of γ-globin expression and subsequent synthesis of HbF.[4][6] Preclinical data also suggests that this compound can downregulate BCL11A, a known repressor of fetal hemoglobin production.[5]

Comparative Efficacy

Direct comparative clinical trial data for this compound and hydroxyurea is not yet available as this compound is in the preclinical phase. The following tables summarize the available efficacy data for each compound.

Table 1: Efficacy of Hydroxyurea in Sickle Cell Disease (Clinical Data)

Clinical EndpointEfficacyCitation
Vaso-occlusive Crises (VOCs) Reduced frequency by approximately 50% in adults.[1]
Associated with fewer emergency department visits in children (-0.36 visits per year).[7][8]
Acute Chest Syndrome (ACS) Reduced frequency by approximately 50% in adults.[1]
Hospitalizations Reduced number of hospitalizations.[2]
Associated with fewer hospital days per year in children (-0.84 days per year).[7][8]
Blood Transfusions Reduced need for blood transfusions.[1][2]
Hemoglobin Levels Increased total hemoglobin and HbF levels.[1][2]
Increased mean corpuscular volume (MCV).[9]
Survival Associated with improved survival in both adults and children.[2]

Table 2: Efficacy of this compound in Sickle Cell Disease (Preclinical Data)

EndpointFindings in Mouse ModelsCitation
Fetal Hemoglobin (HbF) Increased HbF expression in human erythroid cells and SCD mice.[4][6]
Sickled Red Blood Cells Significantly reduced number of sickled red blood cells.[4]
Reticulocytes Significantly reduced in peripheral blood.[4]
Neutrophils Lower counts observed in treated mice.[10]
Hematological Parameters Improved red blood cell indices and reduced hemolysis.[10]
Organ Pathology Diminished histopathological characteristics, including reduced spleen size and weight.[6][10]
Combination with Hydroxyurea Showed an additive effect in increasing HbF production.[5][11]

Safety and Tolerability

Hydroxyurea has a well-documented safety profile from decades of clinical use. Common side effects include bone marrow suppression, leading to neutropenia, and other gastrointestinal symptoms like anorexia, nausea, and vomiting.[1] While it was initially developed as an anticancer drug, long-term studies have not substantiated concerns about secondary tumor development in SCD patients.[3][9]

The safety profile of This compound in humans has not yet been established. Preclinical studies in mouse models have not reported significant toxicity, but further investigation is required.[4][11]

Experimental Protocols

Key Hydroxyurea Clinical Trial: Multicenter Study of Hydroxyurea in Sickle Cell Anemia (MSH)
  • Objective: To determine if hydroxyurea administration can decrease the frequency of painful vaso-occlusive crises.[12]

  • Study Design: A double-blind, placebo-controlled, randomized trial.[2]

  • Participants: Adult patients with severe SCD, defined as having at least three painful crises in the preceding 12 months.[2][12]

  • Intervention: Patients were randomized to receive either hydroxyurea or a placebo.[12]

  • Primary Outcome: The frequency of vaso-occlusive crises.[12]

  • Key Findings: The study was halted early due to a highly significant reduction in the time to the first painful crisis in the hydroxyurea-treated group, demonstrating its efficacy.[2]

Preclinical Evaluation of this compound in a Sickle Cell Disease Mouse Model
  • Objective: To evaluate the in vivo effects of this compound on HbF induction and disease pathology in a mouse model of SCD.[10][13]

  • Animal Model: Humanized sickle cell disease (SCD) mice.[4]

  • Intervention: Intraperitoneal administration of this compound.[10]

  • Methods:

    • RT-qPCR and Western Blot: To measure mRNA and protein levels of PGC-1α and γ-globin in bone marrow cells.[10][13]

    • Flow Cytometry: To determine the percentage of HbF-positive cells (F-cells) and analyze erythroid differentiation markers.[10][13]

    • Complete Blood Cell (CBC) Counts: To assess hematological parameters.[10][13]

    • Histopathology: To evaluate changes in organ pathology, such as spleen size.[10][13]

  • Key Findings: this compound treatment led to increased HbF levels, reduced red blood cell sickling, improved blood counts, and decreased organ damage in the SCD mice.[4][10]

Signaling Pathways and Experimental Workflow

Signaling Pathways

Hydroxyurea_Mechanism HU Hydroxyurea RR Ribonucleotide Reductase HU->RR Inhibits NO Nitric Oxide Release HU->NO Adhesion Cell Adhesion (Neutrophils, Reticulocytes) HU->Adhesion Reduces WBC_Retic Neutrophil & Reticulocyte Counts HU->WBC_Retic Reduces DNA_Synth DNA Synthesis (in Erythroid Progenitors) RR->DNA_Synth Required for Stress_Erythro Stress Erythropoiesis DNA_Synth->Stress_Erythro Suppression leads to HbF Fetal Hemoglobin (HbF) Production Stress_Erythro->HbF HbS_Poly HbS Polymerization HbF->HbS_Poly Inhibits Sickling RBC Sickling HbS_Poly->Sickling

Caption: Mechanism of Action of Hydroxyurea in Sickle Cell Disease.

SR18292_Mechanism SR18292 This compound PGC1a PGC-1α SR18292->PGC1a Activates BCL11A BCL11A SR18292->BCL11A Downregulates gamma_globin γ-globin Gene Expression PGC1a->gamma_globin Upregulates HbF Fetal Hemoglobin (HbF) Synthesis gamma_globin->HbF HbS_Poly HbS Polymerization HbF->HbS_Poly Inhibits BCL11A->gamma_globin Represses Sickling RBC Sickling HbS_Poly->Sickling

Caption: Preclinical Mechanism of Action of this compound in Sickle Cell Disease.
Experimental Workflow

Preclinical_Comparison_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Assessment SCD_Mice Sickle Cell Disease Mouse Model Groups Randomize into 4 Groups: 1. Vehicle Control 2. Hydroxyurea 3. This compound 4. Hydroxyurea + this compound SCD_Mice->Groups Treatment Administer Treatment (e.g., 4 weeks) Groups->Treatment Blood Peripheral Blood Analysis: - CBC - Reticulocyte Count - Sickled Cell Morphology - F-cell Quantification (Flow Cytometry) Treatment->Blood BM Bone Marrow Analysis: - Gene Expression (RT-qPCR) - Protein Levels (Western Blot) Treatment->BM Organs Organ Histopathology (Spleen, Liver, etc.) Treatment->Organs Comparison Compare efficacy and safety endpoints across all treatment groups Blood->Comparison BM->Comparison Organs->Comparison

Caption: Hypothetical Workflow for Preclinical Comparison of this compound and Hydroxyurea.

Conclusion

Hydroxyurea is a well-established and effective therapy for sickle cell disease, with extensive clinical data supporting its use in reducing disease complications and improving patient outcomes. This compound represents a promising novel therapeutic agent with a distinct mechanism of action that has demonstrated significant efficacy in preclinical models of SCD. The potential for an additive effect when combined with hydroxyurea is particularly noteworthy. Further research, including rigorous clinical trials, is necessary to determine the safety and efficacy of this compound in humans and to fully understand its potential role in the management of sickle cell disease, either as a monotherapy or in combination with existing treatments.

References

A Researcher's Guide to PGC-1α Inhibition: Comparing SR-18292 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator that orchestrates cellular energy metabolism, mitochondrial biogenesis, and adaptive thermogenesis.[1] Its dysregulation is implicated in metabolic diseases like type 2 diabetes, making it a significant therapeutic target.[2] Inhibition of PGC-1α, particularly its role in hepatic gluconeogenesis, offers a promising strategy for ameliorating hyperglycemia.

This guide provides a comparative overview of SR-18292, a key chemical probe for PGC-1α inhibition, and its alternatives. We present performance data, detailed experimental protocols, and signaling pathway diagrams to assist researchers in selecting the appropriate tools for their studies.

This compound: A Direct Modulator of PGC-1α Activity

This compound is a small molecule inhibitor that suppresses the gluconeogenic activity of PGC-1α.[3] Unlike inhibitors that decrease protein expression, this compound functions by modulating post-translational modifications. Its mechanism involves increasing the physical interaction between PGC-1α and the acetyltransferase GCN5.[3][4] This enhanced interaction leads to the acetylation of specific lysine residues on PGC-1α, which in turn inhibits its ability to co-activate key transcription factors like Hepatocyte Nuclear Factor 4α (HNF4α).[3][4] The ultimate downstream effect is the suppression of gluconeogenic gene expression, such as Pck1 and G6pc, leading to reduced glucose production in hepatocytes.[2][3][4]

SR18292_Mechanism SR18292 This compound SR18292->p1 GCN5 GCN5 (Acetyltransferase) PGC1a_Ac Acetylated PGC-1α (Inactive) GCN5->PGC1a_Ac Acetylates PGC1a PGC-1α PGC1a->PGC1a_Ac HNF4a HNF4α (Transcription Factor) PGC1a_Ac->HNF4a Inhibits Co-activation Gluco_Genes Gluconeogenic Genes (Pck1, G6pc) HNF4a->Gluco_Genes Activates Transcription Glucose_Prod Hepatic Glucose Production Gluco_Genes->Glucose_Prod Leads to p1->GCN5 Promotes Interaction p1->PGC1a

Caption: Mechanism of this compound action on PGC-1α. (Within 100 characters)

Alternatives for PGC-1α Inhibition

Several other compounds can be used to inhibit PGC-1α activity, primarily through indirect mechanisms that target upstream regulators or affect PGC-1α stability.

  • SRT1720: This compound is a selective activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[5][6] SIRT1 activation can lead to the deacetylation of PGC-1α.[7] While deacetylation is sometimes linked to activation, specific deacetylation events promoted by SIRT1 can also mark PGC-1α for destabilization and degradation, thereby reducing its overall activity and functionally inhibiting its pathways.[8][9] This makes SRT1720 a useful tool for studying the role of SIRT1-mediated regulation of PGC-1α.

  • Dorsomorphin (Compound C): Dorsomorphin is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[10][11][12] AMPK is a critical cellular energy sensor that, when activated (e.g., during exercise or energy stress), phosphorylates and activates PGC-1α.[7] By inhibiting AMPK, Dorsomorphin prevents this activation step, thereby indirectly suppressing PGC-1α's downstream functions, including mitochondrial biogenesis.[13]

  • Cyclosporine A: Known primarily as an immunosuppressant, Cyclosporine A has been shown to inhibit gene expression at the transcriptional level.[14] Studies have indicated that it can decrease the expression of PGC-1α at both the mRNA and protein levels, providing another indirect route to diminish PGC-1α's influence in cellular processes.

Indirect_Inhibition_Pathway cluster_ampk AMPK Pathway cluster_pgc1a PGC-1α Regulation AMP High AMP/ATP Ratio (Energy Stress) AMPK AMPK AMP->AMPK Activates PGC1a_active Phosphorylated PGC-1α (Active) AMPK->PGC1a_active Phosphorylates & Activates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK Inhibits PGC1a_inactive PGC-1α PGC1a_inactive->PGC1a_active Mito_Bio Mitochondrial Biogenesis PGC1a_active->Mito_Bio Promotes

Caption: Indirect PGC-1α inhibition via the AMPK pathway. (Within 100 characters)

Comparative Performance Data

The following table summarizes key quantitative data for this compound and its primary alternatives, allowing for an objective comparison of their typical use and potency.

CompoundClassMechanism of ActionKey In Vitro Concentration / PotencyKey In Vivo DosePrimary Reported Effect
This compound Direct ModulatorPromotes GCN5-mediated acetylation of PGC-1α, inhibiting its activity.[3][4]10-20 µM (in hepatocytes)[4][15]45 mg/kg (mouse, IP)[3][15]Suppresses hepatic gluconeogenesis.[3]
SRT1720 Indirect ModulatorActivates SIRT1, leading to deacetylation and destabilization of PGC-1α.[8][9]EC₅₀: 0.16 µM (for SIRT1)[5][6]1 µM (in cell culture)[5]100 mg/kg (mouse, PO)[5]Improves metabolic parameters in diet-induced obesity.[5]
Dorsomorphin Indirect ModulatorATP-competitive inhibitor of AMPK, preventing PGC-1α phosphorylation and activation.[10][12]Kᵢ: 109 nM (for AMPK)[10][11]5-10 µM (in cell culture)[12]10 mg/kg (mouse, IP)[16]Blocks AMPK signaling and downstream effects like autophagy.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are protocols for key experiments used to characterize PGC-1α inhibitors.

Protocol 1: Hepatocyte Glucose Production Assay

This assay measures the rate of gluconeogenesis in primary hepatocytes, a key functional outcome of PGC-1α inhibition.

  • Cell Culture: Plate primary mouse hepatocytes (e.g., 1 x 10⁶ cells/well) in collagen-coated 6-well plates and culture overnight.[17]

  • Starvation: Wash cells with PBS and serum-starve overnight in appropriate media (e.g., Medium 199) without FBS.[17]

  • Treatment: Wash cells twice with warm PBS. Replace with glucose-free DMEM (pH 7.4) supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate, 2 mM sodium pyruvate).[17][18]

  • Inhibition: Add the test inhibitor (e.g., this compound at 20 µM) to the appropriate wells.

  • Stimulation: Induce gluconeogenesis by adding a stimulant such as glucagon (100-200 nM) or forskolin (10 µM).[4][18]

  • Incubation: Incubate the plate at 37°C for 4-6 hours.[17][18]

  • Quantification: Collect an aliquot of the medium from each well. Measure the glucose concentration using a colorimetric glucose assay kit.[17]

  • Normalization: After collecting the medium, lyse the cells to measure total protein content. Normalize the glucose production values to the total protein content for each well.[18]

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gluconeogenic Genes

This method quantifies changes in the mRNA expression of PGC-1α target genes like Pck1 and G6pc.

  • Cell/Tissue Lysis: Lyse treated hepatocytes or homogenized liver tissue using a reagent like TRIzol.[19][20]

  • RNA Extraction: Isolate total RNA according to the manufacturer's protocol, followed by quantification and quality assessment (e.g., using a NanoDrop spectrophotometer).[19]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., 5x All-In-One RT MasterMix).[19]

  • qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, synthesized cDNA, and gene-specific primers.[19]

    • Pepck (Pck1) Forward: 5′-TCAGCTGCATAACGGTCTGG-3′[19]

    • Pepck (Pck1) Reverse: 5′-GCTTTCTCAAAGTCCTCTTC-3′[19]

    • G6pc Forward: 5′-GAGGAAGGAATGAACATTCT-3′[19]

    • G6pc Reverse: 5′-GGTCCGGTCTCACAGGTGAC-3′[19]

  • Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., 36B4, GAPDH).[19][21]

Protocol 3: Immunoprecipitation (IP) of PGC-1α for Acetylation Analysis

This protocol is used to assess the direct effect of a compound on the acetylation status of PGC-1α.

  • Cell Lysis: Lyse treated cells (e.g., hepatocytes infected with Ad-FLAG-PGC-1α) with a suitable lysis buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, nicotinamide).[4][15]

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG beads or PGC-1α specific antibody overnight at 4°C to capture the PGC-1α protein complex.[15]

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.

  • Elution: Elute the captured protein from the beads using an appropriate elution buffer (e.g., 3x FLAG peptide or a low-pH buffer).

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against acetylated-lysine.

  • Detection & Reprobing: Detect the signal using an appropriate secondary antibody and chemiluminescent substrate. Subsequently, strip the membrane and re-probe with a primary antibody against total PGC-1α to confirm equal loading.

  • Analysis: Quantify the band intensities to determine the ratio of acetylated PGC-1α to total PGC-1α.[7]

Experimental_Workflow cluster_invitro In Vitro Validation cluster_assays Parallel Assays cluster_invivo In Vivo Confirmation start Hepatocyte Culture treatment Treat with Inhibitor (e.g., this compound) start->treatment stimulate Stimulate Gluconeogenesis (e.g., Glucagon) treatment->stimulate assay_glucose Glucose Production Assay stimulate->assay_glucose assay_qpcr qPCR for Pck1, G6pc stimulate->assay_qpcr assay_ip IP & Western Blot for Ac-PGC-1α stimulate->assay_ip animal_model Diabetic Mouse Model (e.g., HFD-fed) assay_ip->animal_model Confirm Efficacy dosing Administer Inhibitor (e.g., 45 mg/kg IP) animal_model->dosing measure Measure Fasting Glucose & Analyze Liver Tissue dosing->measure

Caption: Workflow for inhibitor screening and validation. (Within 100 characters)

References

Validating SR-18292 Target Engagement in Cells: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of SR-18292, a known inhibitor of the transcriptional coactivator PGC-1α. By increasing the acetylation of PGC-1α, this compound suppresses the expression of genes involved in gluconeogenesis, making it a compound of interest for metabolic disease research.

This guide will delve into various techniques, from direct biophysical assays to downstream functional readouts, providing detailed protocols and comparative data to aid in the selection of the most appropriate method for your research needs.

Understanding the Mechanism: The this compound Signaling Pathway

This compound is understood to exert its effects by modulating the post-translational modification of PGC-1α. Specifically, it enhances the interaction between PGC-1α and the histone acetyltransferase GCN5. This leads to increased acetylation of PGC-1α, which in turn inhibits its co-activation of the transcription factor HNF4α, ultimately suppressing the expression of gluconeogenic genes like G6Pase and PEPCK.

This compound Signaling Pathway This compound Signaling Pathway SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Enhances interaction with PGC-1α PGC1a PGC-1α GCN5->PGC1a Acetylation PGC1a_Ac Acetylated PGC-1α PGC1a->PGC1a_Ac HNF4a HNF4α PGC1a_Ac->HNF4a Inhibits co-activation Suppression Suppression PGC1a_Ac->Suppression Gluconeogenic_Genes Gluconeogenic Genes (e.g., G6Pase, PEPCK) HNF4a->Gluconeogenic_Genes Activates Suppression->Gluconeogenic_Genes

Caption: this compound enhances the GCN5-mediated acetylation of PGC-1α, inhibiting HNF4α and suppressing gluconeogenic gene expression.

Comparative Analysis of Target Engagement Methods

The validation of this compound's engagement with its cellular target(s) can be approached through a variety of methods, each with its own advantages and limitations. The following sections provide a detailed comparison of these techniques.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Workflow:

CETSA Workflow CETSA Experimental Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Lysis and Separation cluster_3 Protein Quantification A Treat cells with This compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot or Mass Spectrometry) C->D

Caption: CETSA workflow involves cell treatment, heating, lysis, and quantification of soluble target protein to assess ligand binding.

Data Presentation:

While specific CETSA data for this compound is not publicly available, the expected outcome is a rightward shift in the melting curve of the target protein in the presence of this compound, indicating stabilization. For illustrative purposes, the table below presents hypothetical data for a target protein with and without a stabilizing ligand.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (this compound)
40100100
459598
507590
555080
602060
65530
70010

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., PGC-1α or GCN5) by Western blotting or mass spectrometry.

Kinobeads Competition Binding Assay

Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the interaction of compounds with a large number of kinases and other ATP-binding proteins. While PGC-1α is not a kinase, this method can be adapted to identify off-target kinases of this compound or to assess its effect on upstream kinases that might regulate the PGC-1α pathway.

Experimental Workflow:

Kinobeads Workflow Kinobeads Competition Binding Assay Workflow cluster_0 Lysate Preparation cluster_1 Competition cluster_2 Affinity Purification cluster_3 Analysis A Prepare cell lysate B Incubate lysate with this compound at various concentrations A->B C Add kinobeads to pull down unbound kinases B->C D Elute and quantify bound kinases by mass spectrometry C->D

Caption: Kinobeads workflow for profiling compound-kinase interactions through competitive binding and mass spectrometry analysis.

Data Presentation:

The output of a kinobeads experiment is typically a list of proteins that show reduced binding to the beads in the presence of the test compound, indicating a direct or indirect interaction. The data is often presented as percent inhibition of binding at a given compound concentration.

Kinase Target% Inhibition (1 µM this compound)% Inhibition (10 µM this compound)
Kinase A515
Kinase B8095
Kinase C1225

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysis: Harvest cells and prepare a native protein lysate using a mild lysis buffer. Determine the protein concentration.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or vehicle (DMSO) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate for another 1 hour at 4°C with gentle rotation to allow for the binding of kinases to the immobilized inhibitors.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.

Downstream Functional Assays

These assays do not directly measure the binding of this compound to its target but confirm its engagement by quantifying a downstream biological consequence of this interaction.

This assay directly measures the increase in PGC-1α acetylation, a key mechanistic step of this compound action.

Data Presentation:

Results are typically presented as a fold change in acetylated PGC-1α levels, normalized to total PGC-1α.

TreatmentFold Change in Acetylated PGC-1α
Vehicle (DMSO)1.0
This compound (10 µM)3.5
Alternative Compound X (10 µM)2.1

Experimental Protocol: PGC-1α Acetylation Assay (Immunoprecipitation-Western Blot)

  • Cell Treatment and Lysis: Treat cells with this compound, an alternative compound, or vehicle. Lyse the cells in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

  • Immunoprecipitation: Incubate the cell lysates with an anti-PGC-1α antibody overnight at 4°C. Add protein A/G agarose beads to pull down the PGC-1α-antibody complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against acetylated-lysine and total PGC-1α.

This assay can be used to assess the transcriptional activity of PGC-1α itself, which may be modulated by this compound in some contexts.

Data Presentation:

Data is presented as relative luciferase units (RLU), normalized to a control reporter.

TreatmentRelative Luciferase Units (RLU)
Vehicle (DMSO)100
This compound (10 µM)65
Alternative Compound Y (10 µM)80

Experimental Protocol: PGC-1α Promoter Luciferase Reporter Assay

  • Plasmid Transfection: Co-transfect cells with a luciferase reporter plasmid containing the PGC-1α promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24-48 hours, treat the cells with this compound, an alternative compound, or vehicle.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

This assay can be used to demonstrate that this compound enhances the interaction between PGC-1α and GCN5.

Data Presentation:

Results are shown as the amount of GCN5 that co-immunoprecipitates with PGC-1α.

TreatmentAmount of Co-IP'd GCN5 (Arbitrary Units)
Vehicle (DMSO)1.0
This compound (10 µM)2.8

Experimental Protocol: Co-Immunoprecipitation of PGC-1α and GCN5

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle and lyse in a non-denaturing buffer.

  • Immunoprecipitation: Immunoprecipitate PGC-1α from the cell lysates as described in the acetylation assay protocol.

  • Western Blotting: Analyze the immunoprecipitated samples by Western blotting using antibodies against both PGC-1α and GCN5.

Conclusion

Validating the cellular target engagement of this compound is crucial for interpreting its biological effects and for the development of more potent and selective analogs. This guide has provided an overview of several powerful techniques, each offering a different level of insight into the compound's mechanism of action. Direct biophysical methods like CETSA provide strong evidence of physical binding, while kinobeads profiling can reveal potential off-targets. Downstream functional assays, such as measuring PGC-1α acetylation, confirm the intended biological consequence of target engagement. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. For a comprehensive validation strategy, a combination of these approaches is often recommended.

A Comparative Guide to the Anti-Diabetic Effects of SR-18292

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-diabetic compound SR-18292, focusing on the reproducibility of its effects. We objectively compare its performance with established and alternative therapies, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Comparative Efficacy of Anti-Diabetic Compounds

The following tables summarize the quantitative effects of this compound and its comparators, Metformin and ZLN005, on key diabetic markers. Data is compiled from various preclinical studies.

Table 1: In Vivo Efficacy in Mouse Models of Type 2 Diabetes

CompoundMouse ModelDosageDurationChange in Fasting Blood GlucoseChange in Glucose Tolerance (AUC)Reference
This compound Diet-Induced Obesity (DIO)30 mg/kg14 days↓ ~25%↓ Significantly[1]
Lepob/ob30 mg/kg7 days↓ ~30%↓ Significantly[1]
Metformin db/db250 mg/kg/day4 weeks↓ SignificantlyImproved[2]
ZLN005 db/db15 mg/kg/day6 weeks↓ SignificantlyImproved[2]

Table 2: Effects on Hepatic Gluconeogenesis

CompoundModel SystemKey OutcomeMagnitude of EffectReference
This compound Primary Mouse HepatocytesGlucagon-stimulated glucose production↓ ~50%[1]
Pyruvate-induced glucose production↓ Significantly[1]
Metformin Primary Rat HepatocytesGluconeogenesis from lactate↓ Time- and concentration-dependent[3]
Type 2 Diabetes PatientsRate of gluconeogenesis↓ ~33-37%[4]
ZLN005 Rat Primary HepatocytesGlucose productionNo significant change[2]

Table 3: Molecular Effects on Gluconeogenic Gene Expression in Liver/Hepatocytes

CompoundTarget GeneRegulationMagnitude of ChangeReference
This compound Pck1 (PEPCK)Down↓ Significantly[1]
G6pc (G6Pase)Down↓ Significantly[1]
Metformin Pck1 (PEPCK)Down↓ Significantly[5]
G6pc (G6Pase)Down↓ Significantly[5]
ZLN005 Pck1 (PEPCK)No significant change in hepatocytes-[2]
Hepatic Ppargc1a (PGC-1α)Down in db/db mice↓ Significantly[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Pyruvate Tolerance Test (PTT) in Mice

This protocol assesses in vivo hepatic gluconeogenesis.

Materials:

  • Pyruvate solution (2 g/kg body weight in saline)

  • Glucometer and test strips

  • Restraining device for mice

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Fast mice for 6-12 hours prior to the experiment.[6]

  • Record the body weight of each mouse.

  • Collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.

  • Administer pyruvate solution via i.p. injection.[6]

  • Collect blood samples from the tail vein at 15, 30, 45, 60, and 120 minutes post-injection.[6]

  • Measure blood glucose levels at each time point.

  • Data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated for comparison between groups.

Hepatic Glucose Production Assay in Primary Hepatocytes

This in vitro assay measures the rate of glucose production from gluconeogenic precursors.

Materials:

  • Primary hepatocytes

  • Collagen-coated culture plates

  • Glucose-free DMEM supplemented with sodium lactate (20 mM) and sodium pyruvate (2 mM)

  • Glucagon or other stimulating agents

  • Glucose assay kit

Procedure:

  • Isolate primary hepatocytes from mice and seed them on collagen-coated plates.

  • After cell attachment, wash the cells with PBS.

  • Incubate the cells in glucose-free DMEM containing lactate and pyruvate.[7]

  • Treat the cells with the test compound (e.g., this compound) for a specified duration.

  • Stimulate gluconeogenesis by adding glucagon (e.g., 100 nM) to the medium.[7]

  • After the incubation period (e.g., 4-6 hours), collect the culture medium.[7][8]

  • Measure the glucose concentration in the medium using a colorimetric glucose assay kit.

  • Normalize the glucose production to the total protein content of the cells in each well.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of gluconeogenic genes.

Materials:

  • Liver tissue or cultured hepatocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • Primers for target genes (Pck1, G6pc) and a housekeeping gene (e.g., Gapdh)

  • SYBR Green or other fluorescent dye-based qPCR master mix

Procedure:

  • Isolate total RNA from liver tissue or hepatocytes using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression of the target genes, normalized to the housekeeping gene.[9]

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

SR18292_Signaling_Pathway SR18292 This compound GCN5 GCN5 (Acetyltransferase) SR18292->GCN5 Hyperglycemia Hyperglycemia PGC1a_unacetylated PGC-1α (Unacetylated) PGC1a_acetylated PGC-1α (Acetylated) PGC1a_unacetylated->PGC1a_acetylated Acetylation HNF4a HNF4α PGC1a_unacetylated->HNF4a PGC1a_acetylated->HNF4a Inhibits Co-activation Gluconeogenic_Genes Gluconeogenic Genes (Pck1, G6pc) HNF4a->Gluconeogenic_Genes HGP Hepatic Glucose Production Gluconeogenic_Genes->HGP HGP->Hyperglycemia Experimental_Workflow_PTT start Start: Fast Mice (6-12h) measure_weight Measure Body Weight start->measure_weight baseline_glucose Baseline Blood Glucose (t=0) measure_weight->baseline_glucose ip_injection I.P. Injection of Pyruvate baseline_glucose->ip_injection blood_sampling Blood Sampling at Time Points (15, 30, 45, 60, 120 min) ip_injection->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement data_analysis Data Analysis (Plot Glucose vs. Time, Calculate AUC) glucose_measurement->data_analysis end End: Compare AUCs data_analysis->end

References

SR-18292 specificity for PGC-1α over other coactivators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the small molecule inhibitor SR-18292 for the transcriptional coactivator PGC-1α over other related coactivators. The information is compiled from publicly available research, focusing on experimental data to elucidate its mechanism of action and selectivity.

Introduction to the PGC-1 Family of Coactivators

The Peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1) family are key regulators of cellular metabolism in response to environmental and physiological cues. These transcriptional coactivators do not bind to DNA directly but are recruited by transcription factors to enhance the expression of target genes. The family consists of three members:

  • PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha): The most extensively studied member, PGC-1α is a master regulator of mitochondrial biogenesis, oxidative metabolism, and glucose homeostasis. It plays a crucial role in tissues with high energy demand, such as the heart, skeletal muscle, and brown adipose tissue.

  • PGC-1β (Peroxisome proliferator-activated receptor gamma coactivator 1-beta): Sharing structural and functional similarities with PGC-1α, PGC-1β is also involved in regulating mitochondrial function and energy metabolism. However, its expression is less dynamically regulated by external stimuli compared to PGC-1α.

  • PRC (PGC-1-related coactivator): PRC is more ubiquitously expressed and is implicated in the control of cell growth and proliferation by coactivating nuclear respiratory factor 1 (NRF-1).

This compound: A Modulator of PGC-1α Activity

This compound has been identified as a chemical probe that selectively inhibits the gluconeogenic activity of PGC-1α.[1] It does not operate as a classical competitive inhibitor. Instead, this compound modulates the interaction of PGC-1α with other proteins, specifically enhancing its association with the acetyltransferase GCN5 (General control of amino-acid synthesis 5).[1] This leads to increased acetylation of PGC-1α, a post-translational modification that represses its ability to coactivate the transcription of genes involved in hepatic gluconeogenesis, such as Pck1 and G6pc.[1]

Specificity of this compound: PGC-1α vs. Other Coactivators

Currently, there is a notable lack of publicly available data directly comparing the binding affinity or functional modulation of this compound on PGC-1α versus PGC-1β and PRC. The "selectivity" of this compound described in the primary literature refers to its specific inhibition of the gluconeogenic function of PGC-1α in the liver, without significantly affecting other PGC-1α-regulated pathways like mitochondrial biogenesis.[1]

The following table summarizes the known effects of this compound on PGC-1α. Data for PGC-1β and PRC are not available in the reviewed literature.

CoactivatorThis compound EffectQuantitative DataSupporting Evidence
PGC-1α Enhances interaction with GCN5, leading to increased acetylation and suppression of gluconeogenic gene coactivation.AC50 for PGC-1α acetylation: <10 μM[1]Co-immunoprecipitation, Western Blot, Luciferase Reporter Assays[1]
PGC-1β Data not availableNot applicableNot applicable
PRC Data not availableNot applicableNot applicable

Experimental Data and Protocols

The following sections detail the key experiments that have elucidated the mechanism of action of this compound on PGC-1α.

Co-Immunoprecipitation (Co-IP) to Demonstrate PGC-1α-GCN5 Interaction

This experiment is crucial for demonstrating that this compound enhances the physical association between PGC-1α and GCN5.

Experimental Protocol:

  • Cell Culture and Transfection: Human osteosarcoma (U-2 OS) cells are cultured and co-transfected with expression vectors for FLAG-tagged PGC-1α and HA-tagged GCN5.

  • Treatment: Cells are treated with this compound (e.g., 10 μM) or vehicle control for a specified period (e.g., 18 hours).

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.9, 125 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% IGEPAL, 10% glycerol, with protease and phosphatase inhibitors).

  • Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-PGC-1α and its interacting proteins.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the HA tag (to detect GCN5) and the FLAG tag (to detect PGC-1α). An increased amount of HA-GCN5 in the this compound-treated sample compared to the control indicates an enhanced interaction.

G

Luciferase Reporter Assay for HNF4α Transcriptional Activity

This assay is used to measure the effect of this compound on the transcriptional coactivation of Hepatocyte Nuclear Factor 4α (HNF4α) by PGC-1α.

Experimental Protocol:

  • Cell Culture and Transfection: U-2 OS cells are plated in multi-well plates. The cells are then co-transfected with:

    • An expression vector for PGC-1α.

    • An expression vector for HNF4α.

    • A luciferase reporter plasmid containing a promoter with HNF4α binding sites (e.g., from the Pck1 promoter).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After transfection, the cells are treated with various concentrations of this compound or vehicle control.

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), the cells are lysed.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the coactivation of HNF4α by PGC-1α.

G

Conclusion

This compound is a valuable tool for studying the role of PGC-1α in hepatic gluconeogenesis. Its mechanism of action, involving the enhancement of PGC-1α acetylation via increased interaction with GCN5, is well-supported by experimental evidence.[1] However, the specificity of this compound for PGC-1α over other members of the PGC-1 family, PGC-1β and PRC, has not been thoroughly investigated in publicly available literature. Therefore, while this compound is a potent modulator of PGC-1α's gluconeogenic function, its broader selectivity profile across the PGC-1 coactivator family remains an open question for future research. Professionals in drug development should consider this lack of comprehensive specificity data when designing experiments and interpreting results.

References

A Comparative Analysis of SR-18292 and Novel Sickle Cell Disease Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR-18292, a novel fetal hemoglobin inducer, with recently approved and emerging therapies for sickle cell disease (SCD). The information presented is intended to support research and development efforts by providing a comprehensive overview of mechanisms of action, supporting experimental data, and detailed methodologies.

Executive Summary

Sickle cell disease is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, vaso-occlusion, and chronic organ damage. While hydroxyurea has been the standard of care for decades, a new wave of targeted therapies is transforming the treatment landscape. This guide benchmarks the preclinical agent this compound against several of these novel therapies, including HbS polymerization inhibitors, a P-selectin inhibitor, an antioxidant, a pyruvate kinase activator, and curative gene therapies. Each of these approaches offers a distinct strategy to mitigate the pathophysiology of SCD, with varying levels of clinical validation and different risk-benefit profiles.

Mechanism of Action Overview

The therapies discussed in this guide employ diverse mechanisms to combat the multifaceted pathology of sickle cell disease:

  • This compound: A small molecule agonist of Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1α (PGC-1α). PGC-1α activation leads to the increased expression of fetal hemoglobin (HbF), which interferes with HbS polymerization and reduces red blood cell sickling.[1][2][3]

  • Voxelotor (Oxbryta®) & GBT021601 (Osivelotor): These are HbS polymerization inhibitors that allosterically bind to hemoglobin to increase its affinity for oxygen, thereby stabilizing the oxygenated state and preventing the conformational changes that lead to polymerization.

  • Crisanlizumab (Adakveo®): A monoclonal antibody that targets P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets. By blocking P-selectin, crizanlizumab inhibits the adhesion of sickled red cells and leukocytes to the blood vessel wall, a key step in the initiation of vaso-occlusive crises (VOCs).[4][5]

  • L-glutamine (Endari™): An amino acid that is thought to reduce oxidative stress in sickle red blood cells by increasing the levels of the antioxidant NAD+ and its reduced form, NADH.[6][7][8][9]

  • FT-4202 (Etavopivat): An activator of pyruvate kinase-R (PKR), a key enzyme in red blood cell glycolysis. By activating PKR, FT-4202 aims to decrease levels of 2,3-diphosphoglycerate (2,3-DPG), which in turn increases hemoglobin's oxygen affinity, and increase ATP levels to improve red blood cell health.

  • Gene Therapies (Casgevy™ & Lyfgenia™): These represent a curative approach by modifying the patient's own hematopoietic stem cells. Casgevy™ uses CRISPR/Cas9 gene editing to increase the production of fetal hemoglobin.[10][11] Lyfgenia™ uses a lentiviral vector to introduce a modified β-globin gene that produces anti-sickling hemoglobin.[12][13]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and the comparator therapies.

Table 1: Preclinical Efficacy of this compound in Sickle Cell Disease Mouse Models
ParameterVehicle ControlThis compound TreatedReference
Fetal Hemoglobin (HbF) Positive Cells (%)~11.5%~35.7%[14]
Sickled Red Blood CellsSignificantly higherSignificantly reduced[1][2]
ReticulocytesElevatedSignificantly reduced[1]
Spleen Size and WeightEnlargedSignificantly reduced[1]
Table 2: Clinical Efficacy of Novel Sickle Cell Disease Therapies
Therapy (Trade Name)Key Efficacy EndpointPlacebo/ControlActive TreatmentP-valueReference
Voxelotor (Oxbryta®) % Patients with >1 g/dL Hemoglobin Increase (Week 24)7%51% (1500 mg)<0.001[15][16]
Mean Hemoglobin Change from Baseline (g/dL) at Week 720.01.0 (1500 mg)<0.0001[17][18]
Reduction in Indirect Bilirubin (%) at Week 168-44.3%-[19]
Reduction in Reticulocyte Percentage (%) at Week 168-52.3%-[19]
Crisanlizumab (Adakveo®) Median Annual Rate of VOCs (SUSTAIN Trial)2.981.63 (5 mg/kg)0.01[4]
% Patients with No VOCs (History of 2-10 VOCs/year)16.9%35.8%-[20]
L-glutamine (Endari™) Median Annual Number of Sickle Cell Crises430.005[6][7][8][9]
Median Annual Number of Hospitalizations320.005[6][7][8][9]
Median Cumulative Days in Hospital116.50.02[6][7]
GBT021601 (Osivelotor) Not yet available from pivotal trials---
FT-4202 (Etavopivat) Not yet available from pivotal trials---
Casgevy™ % Patients VOC-free for ≥12 consecutive monthsN/A93.5% - 96.7%N/A[21][22][23]
% Patients Hospitalization-free for ≥12 consecutive monthsN/A100%N/A[22]
Fetal Hemoglobin of Total HemoglobinN/AMaintained at ≥40% from month 6N/A[21]
Lyfgenia™ % Patients with Complete Resolution of Severe VOCsN/A94.7%N/A
% Patients with Complete Resolution of all VOCsN/A88.2%N/A[24]
Median Total Hemoglobin (g/dL)N/A12.4N/A

Note: Data for GBT021601 and FT-4202 are from early-phase trials and are not included in this comparative table. Gene therapy trials are single-arm studies and are not directly comparable to placebo-controlled trials.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Preclinical Evaluation of this compound in Sickle Cell Mouse Models
  • Animal Model: Berkeley SCD transgenic mice, which express human α- and βS-globin and exhibit key features of human SCD.

  • Drug Administration: this compound administered to SCD mice, typically via intraperitoneal injection, over a specified period (e.g., 4 weeks). A vehicle control group (e.g., DMSO) is run in parallel.

  • Fetal Hemoglobin Analysis:

    • Flow Cytometry: Red blood cells are collected from peripheral blood or bone marrow. Cells are fixed, permeabilized, and then stained with a fluorescently labeled antibody specific for human fetal hemoglobin (anti-HbF). The percentage of HbF-positive cells (F-cells) is quantified using a flow cytometer.[25][26][27][28][29]

    • Western Blot: Protein lysates from erythroid cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against γ-globin and a loading control (e.g., β-actin) to assess changes in protein expression.[14]

    • RT-qPCR: RNA is extracted from erythroid progenitor cells and reverse-transcribed to cDNA. Quantitative PCR is performed using primers specific for the γ-globin gene and a housekeeping gene to determine relative mRNA expression levels.[14]

  • Assessment of Red Blood Cell Sickling:

    • In Vitro Sickling Assay: Red blood cells are subjected to deoxygenation (e.g., incubation in a low oxygen environment) to induce sickling. The morphology of the cells is then assessed by light microscopy to quantify the percentage of sickled cells.[30][31][32][33][34]

    • Blood Smear Analysis: Peripheral blood smears are prepared and stained (e.g., Wright-Giemsa stain). The morphology of red blood cells is examined under a microscope to identify and count sickled cells.

  • Hematological Analysis: Complete blood counts (CBC) are performed on peripheral blood samples to measure parameters such as hemoglobin levels, hematocrit, red blood cell count, and reticulocyte count.

Clinical Trial Methodologies for Novel SCD Therapies
  • Voxelotor (HOPE Trial): [15][16][18]

    • Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[18][35]

    • Patient Population: Patients aged 12-65 years with SCD, hemoglobin levels between 5.5 and 10.5 g/dL, and 1 to 10 VOCs in the previous year.[18]

    • Intervention: Patients were randomized 1:1:1 to receive oral voxelotor 1500 mg once daily, voxelotor 900 mg once daily, or placebo.[18]

    • Primary Endpoint: The percentage of patients with a >1.0 g/dL increase in hemoglobin from baseline at week 24.[15]

    • Secondary Endpoints: Changes in markers of hemolysis (indirect bilirubin, reticulocyte count), and the rate of VOCs.[15]

  • Crisanlizumab (SUSTAIN Trial):

    • Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter trial.

    • Patient Population: Patients aged 16 years and older with SCD and a history of 2 to 10 VOCs in the previous 12 months.

    • Intervention: Patients were randomized to receive intravenous crizanlizumab at 5 mg/kg, 2.5 mg/kg, or placebo.

    • Primary Endpoint: The annual rate of VOCs leading to a healthcare visit.[4]

  • L-glutamine (Phase 3 Trial): [6][7][8][9][36][37][38][39]

    • Design: A multicenter, randomized, double-blind, placebo-controlled trial.[36][38][39]

    • Patient Population: Patients aged 5 years and older with sickle cell anemia or sickle β0-thalassemia and a history of two or more pain crises in the previous year.[38][39]

    • Intervention: Patients were randomized 2:1 to receive oral pharmaceutical-grade L-glutamine (0.3 g/kg twice daily) or placebo for 48 weeks.[36][38][39]

    • Primary Endpoint: The number of sickle cell crises.

    • Secondary Endpoints: Frequency of hospitalizations, cumulative hospital days, and incidence of acute chest syndrome.[6][7]

  • Gene Therapies (Casgevy™ and Lyfgenia™):

    • Design: Single-arm, open-label clinical trials.[10][12]

    • Patient Population: Patients with severe SCD and a history of recurrent VOCs.

    • Intervention:

      • Mobilization and Apheresis: The patient's own hematopoietic stem cells are collected from their blood.

      • Gene Modification: The collected stem cells are sent to a manufacturing facility where they are genetically modified. For Casgevy™, this involves using CRISPR/Cas9 to edit the BCL11A gene. For Lyfgenia™, a lentiviral vector is used to insert a modified β-globin gene.

      • Myeloablative Conditioning: The patient receives high-dose chemotherapy to eliminate the remaining unmodified stem cells in their bone marrow.

      • Infusion: The modified stem cells are infused back into the patient.

    • Primary Endpoints: For Casgevy™, the proportion of patients who are free of severe VOCs for at least 12 consecutive months.[21][23] For Lyfgenia™, the proportion of patients with complete resolution of severe VOCs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these therapies and a general workflow for gene therapy.

PGC-1α Agonism by this compound to Induce Fetal Hemoglobin

PGC1a_Pathway SR18292 This compound PGC1a PGC-1α SR18292->PGC1a activates Globin_Genes γ-globin Gene Expression PGC1a->Globin_Genes upregulates HbF Fetal Hemoglobin (HbF) Production Globin_Genes->HbF HbS_Polymerization HbS Polymerization HbF->HbS_Polymerization inhibits Sickling Red Blood Cell Sickling HbS_Polymerization->Sickling

Caption: this compound activates PGC-1α, leading to increased γ-globin gene expression and HbF production, which inhibits HbS polymerization and red blood cell sickling.

Voxelotor's Mechanism of Inhibiting HbS Polymerization

Voxelotor_Pathway Voxelotor Voxelotor HbS Sickle Hemoglobin (HbS) Voxelotor->HbS binds to Oxygenated_HbS Oxygenated HbS (Stable) HbS->Oxygenated_HbS stabilizes Deoxygenated_HbS Deoxygenated HbS (Unstable) Polymerization HbS Polymerization Deoxygenated_HbS->Polymerization Sickling Red Blood Cell Sickling Polymerization->Sickling

Caption: Voxelotor binds to and stabilizes oxygenated HbS, preventing the formation of deoxygenated HbS which is prone to polymerization and subsequent red blood cell sickling.

Crisanlizumab's Inhibition of P-Selectin Mediated Cell Adhesion

Crisanlizumab_Pathway cluster_vessel Blood Vessel Endothelial_Cell Activated Endothelial Cell P_Selectin P-Selectin Sickled_RBC Sickled Red Blood Cell Sickled_RBC->P_Selectin binds to Adhesion Cell Adhesion Leukocyte Leukocyte Leukocyte->P_Selectin binds to Crisanlizumab Crisanlizumab Crisanlizumab->P_Selectin blocks VOC Vaso-Occlusive Crisis Adhesion->VOC

Caption: Crisanlizumab blocks P-selectin on activated endothelial cells, preventing the adhesion of sickled red blood cells and leukocytes, thereby reducing the incidence of vaso-occlusive crises.

General Workflow for Gene Therapy in Sickle Cell Disease

Gene_Therapy_Workflow Patient Patient with SCD Mobilization 1. Mobilization of Hematopoietic Stem Cells Patient->Mobilization Conditioning 4. Myeloablative Conditioning (Chemotherapy) Patient->Conditioning Engraftment 6. Engraftment and Production of Healthy Red Blood Cells Patient->Engraftment Apheresis 2. Apheresis (Stem Cell Collection) Mobilization->Apheresis Gene_Modification 3. Ex Vivo Gene Modification (e.g., CRISPR/Cas9 or Lentiviral Vector) Apheresis->Gene_Modification Infusion 5. Infusion of Modified Stem Cells Infusion->Patient

Caption: The gene therapy process for sickle cell disease involves collecting a patient's stem cells, modifying them ex vivo, preparing the patient with chemotherapy, and then infusing the modified cells back into the patient.

Conclusion

The therapeutic landscape for sickle cell disease is rapidly evolving, with several novel agents demonstrating significant clinical benefits. This compound, with its distinct mechanism of inducing fetal hemoglobin through PGC-1α agonism, represents a promising preclinical candidate that may offer a complementary or alternative approach to existing therapies. The quantitative data and experimental protocols summarized in this guide provide a framework for comparing the performance of this compound against these new therapies. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these different therapeutic strategies and to personalize treatment for individuals with sickle cell disease.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR-18292
Reactant of Route 2
Reactant of Route 2
SR-18292

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.